2'-Acetoxy-5-chlorovalerophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(5-chloropentanoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-10(15)17-13-8-3-2-6-11(13)12(16)7-4-5-9-14/h2-3,6,8H,4-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWAIUHAXABLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645202 | |
| Record name | 2-(5-Chloropentanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-86-2 | |
| Record name | 2-(5-Chloropentanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2'-Acetoxy-5-chlorovalerophenone, a molecule of interest for various research and development applications. The proposed synthesis is a multi-step process beginning with readily available starting materials and proceeding through key intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically approached in three main stages, as depicted in the workflow diagram below. The pathway commences with the preparation of the acylating agent, 5-chlorovaleryl chloride, from a suitable precursor. This is followed by a Friedel-Crafts acylation reaction to construct the core aromatic ketone structure, 2'-hydroxy-5-chlorovalerophenone. The synthesis culminates in the acetylation of the phenolic hydroxyl group to yield the final product. An alternative and well-documented approach to the key intermediate, 2'-hydroxy-5'-chloroacetophenone, via a Fries rearrangement is also presented.
An In-depth Technical Guide to the Physicochemical Properties of 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2'-Acetoxy-5-chlorovalerophenone. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines established information with well-founded predictions based on the analysis of structurally similar compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis by offering insights into its chemical identity, expected spectral characteristics, plausible synthetic routes, and potential areas of biological investigation. All quantitative data is summarized in structured tables, and detailed hypothetical experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate a potential synthetic workflow and key mass spectrometric fragmentation pathways.
Chemical Identity and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-acetoxyphenyl)-5-chloropentan-1-one | N/A |
| CAS Number | 1017060-87-5 | [1] |
| Molecular Formula | C₁₃H₁₅ClO₃ | N/A |
| Molecular Weight | 254.71 g/mol | [1] |
| Melting Point | Not available (Predicted: solid at room temp.) | N/A |
| Boiling Point | Not available (Predicted: > 200 °C at STP) | N/A |
| Solubility | Not available (Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water) | N/A |
| Appearance | Not available (Predicted: White to off-white solid) | N/A |
Predicted Spectroscopic Data
Detailed experimental spectral data for this compound is not currently published. However, based on the known spectral properties of acetoxy-aromatic ketones and chloroketones, the following characteristics can be predicted.[2][3][4][5][6][7][8][9][10]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acetoxy group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | m | 4H | Aromatic protons |
| ~ 3.6 | t | 2H | -CH₂-Cl |
| ~ 3.0 | t | 2H | -CO-CH₂- |
| ~ 2.3 | s | 3H | -O-CO-CH₃ |
| ~ 2.0 | m | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and signals for the aromatic and aliphatic carbons.[3][5][8]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195-200 | C=O (ketone) |
| ~ 169 | C=O (ester) |
| ~ 150-120 | Aromatic carbons |
| ~ 45 | -CH₂-Cl |
| ~ 38 | -CO-CH₂- |
| ~ 28 | -CH₂-CH₂-CH₂- |
| ~ 21 | -O-CO-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester carbonyl groups.[2][3][7][9][10]
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1760 | C=O stretch (ester) |
| ~ 1690 | C=O stretch (aromatic ketone) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1200 | C-O stretch (ester) |
| ~ 750 | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization is expected to show a molecular ion peak and characteristic fragmentation patterns, including alpha-cleavage and McLafferty rearrangement.[3][6][11][12][13]
| m/z | Fragment |
| 254/256 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 212 | [M - CH₂=C=O]⁺ (Loss of ketene from acetoxy) |
| 165 | [CH₃CO-C₆H₄-CO]⁺ |
| 121 | [CH₃CO-C₆H₄]⁺ |
Experimental Protocols
While a specific protocol for this compound is not available, the following are generalized, yet detailed, methodologies for its plausible synthesis and analysis based on established organic chemistry principles.[14][15][16][17]
Plausible Synthesis Protocol
A potential synthetic route could involve the Friedel-Crafts acylation of 2-acetoxybenzene (phenyl acetate) with 5-chlorovaleroyl chloride.
Materials:
-
Phenyl acetate
-
5-Chlorovaleroyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 5-chlorovaleroyl chloride (1.0 equivalent) to the suspension via the dropping funnel.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add phenyl acetate (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield this compound.
Analytical Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for the analysis and identification of the synthesized compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic ketones (e.g., HP-5ms).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the purified product in dichloromethane to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectrum, comparing the fragmentation pattern with the predicted values.
Mandatory Visualizations
Plausible Synthetic Workflow
Caption: Plausible synthesis workflow for this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted key fragmentation pathways in mass spectrometry.
Potential Biological Activity
There is no specific research on the biological activity of this compound. However, related classes of compounds, such as chalcones and flavanones bearing chloro and acetoxy substitutions, have been investigated for various pharmacological effects.[18][19][20][21][22] For instance, some flavanone derivatives have shown potential as anticancer and anti-inflammatory agents.[19][20][21] The presence of the chlorovalerophenone moiety might also confer unique reactivity or biological interactions. Therefore, future research could explore the potential cytotoxic, antimicrobial, or enzyme-inhibitory activities of this compound.
Conclusion
This compound is a compound for which detailed experimental data is scarce in the public domain. This technical guide has provided a comprehensive summary of its known identifiers and a robust set of predicted physicochemical and spectroscopic properties based on the analysis of analogous structures. The outlined hypothetical experimental protocols for synthesis and analysis offer a practical starting point for researchers. The provided visualizations of a potential synthetic route and fragmentation patterns serve as useful conceptual tools. Further experimental investigation is required to validate these predictions and to explore the potential biological activities of this molecule.
References
- 1. This compound | #6154d | Rieke Metals Products & Services [riekemetals.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Ketones | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. fiveable.me [fiveable.me]
- 12. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline : Oriental Journal of Chemistry [orientjchem.org]
- 19. Synthesis and biological activity of flavanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Acetoxy-5-chlorovalerophenone
This technical guide provides a comprehensive overview of 2'-Acetoxy-5-chlorovalerophenone, detailing its chemical identifiers, physicochemical properties, and proposed methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Identifiers and Properties
This compound is a ketone derivative with the CAS number 1017060-87-5.[1] Its fundamental identifiers and properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 1017060-87-5 | [1] |
| Molecular Formula | C13H15ClO3 | PubChem |
| Molecular Weight | 254.72 g/mol | [1] |
| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1OC(=O)C)Cl | PubChem |
| InChI Key | Not Available | - |
| Physicochemical Property | Predicted Value | Notes |
| Boiling Point | ~350-400 °C | Estimated based on structurally similar compounds. |
| Melting Point | Not Available | No experimental data found. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. | Predicted based on chemical structure. |
| Appearance | Likely a solid or oil at room temperature. | Based on similar acetophenone derivatives. |
Proposed Synthesis Protocol
Step 1: Friedel-Crafts Acylation of 2-Chloroacetoxybenzene
-
Reactants: 2-Chloroacetoxybenzene, valeryl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl3).
-
Solvent: A dry, inert solvent such as dichloromethane (CH2Cl2) or carbon disulfide (CS2).
-
Procedure:
-
To a stirred solution of 2-chloroacetoxybenzene in the chosen solvent, cooled to 0°C, slowly add the Lewis acid catalyst.
-
Add valeryl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 2'-hydroxy-5-chlorovalerophenone.
-
Step 2: Acetylation of 2'-hydroxy-5-chlorovalerophenone
-
Reactants: 2'-hydroxy-5-chlorovalerophenone, acetic anhydride, and a base catalyst (e.g., pyridine or triethylamine).
-
Solvent: Dichloromethane or can be run neat with pyridine as the solvent.
-
Procedure:
-
Dissolve 2'-hydroxy-5-chlorovalerophenone in the chosen solvent and add the base catalyst.
-
Add acetic anhydride dropwise to the mixture at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute hydrochloric acid, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7-8 ppm), acetyl protons (singlet, ~2.3 ppm), protons on the valeryl chain (multiplets, ~1-3 ppm). The chemical shifts will be influenced by the chloro and acetoxy substituents. |
| ¹³C NMR | Carbonyl carbons (ketone and ester, ~170-200 ppm), aromatic carbons (~120-150 ppm), aliphatic carbons on the valeryl chain (~10-40 ppm), and the acetyl methyl carbon (~20 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight (254.72 g/mol ) should be observed. Fragmentation patterns would likely show losses of the acetyl group and parts of the valeryl chain. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak would indicate the purity of the compound. The retention time would depend on the column and mobile phase used. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (~1680 cm⁻¹) and the ester (~1760 cm⁻¹), as well as C-O and C-Cl stretches. |
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, various acetophenone derivatives have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[1] Further research would be required to determine if this compound possesses any significant biological effects.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a chemical compound with established identifiers. While specific experimental data is scarce in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-understood chemical principles and analytical techniques applied to analogous structures. The lack of information on its biological activity presents an opportunity for future research to explore the potential applications of this molecule.
References
Unlocking the Therapeutic Potential of Substituted Valerophenones: A Technical Guide for Researchers
An in-depth exploration of the synthesis, pharmacological activity, and diverse research applications of substituted valerophenones, providing a roadmap for future drug discovery and development.
Substituted valerophenones, a class of aromatic ketones, have emerged as a significant scaffold in medicinal chemistry, primarily recognized for their potent effects on the central nervous system. However, the versatility of the valerophenone core extends far beyond its well-documented psychostimulant properties, presenting a promising frontier for research into a wide array of therapeutic areas. This technical guide provides a comprehensive overview of the current state of knowledge on substituted valerophenones, with a focus on their potential research applications, detailed experimental methodologies, and a structured presentation of quantitative data to aid in drug development endeavors.
Core Synthesis Strategies
The synthesis of substituted valerophenones can be broadly approached through two primary routes: Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
A general and widely utilized method for synthesizing valerophenone and its derivatives is the Friedel-Crafts acylation of an aromatic compound with valeryl chloride or valeric anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
For the synthesis of α-pyrrolidino-substituted valerophenones, a common pathway involves the bromination of the corresponding valerophenone followed by nucleophilic substitution with pyrrolidine.
Monoamine Transporter Inhibition: The Primary Mechanism of Action
A significant body of research on substituted valerophenones has focused on their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation can have profound effects on mood, cognition, and behavior.
Many substituted valerophenones, particularly those with a pyrrolidine ring at the α-position, act as potent monoamine transporter reuptake inhibitors. By blocking the reuptake of dopamine and norepinephrine, these compounds increase the extracellular concentrations of these neurotransmitters, leading to their characteristic stimulant effects.
The following diagram illustrates the general mechanism of action of pyrovalerone-type substituted valerophenones at the dopaminergic synapse.
Caption: Inhibition of the dopamine transporter (DAT) by a substituted valerophenone.
Quantitative Pharmacological Data
The potency and selectivity of substituted valerophenones for monoamine transporters can be quantified using radioligand binding assays and uptake inhibition assays. The following table summarizes the in vitro pharmacological data for a selection of pyrovalerone-type substituted valerophenones.
| Compound | Transporter | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| MDPV | DAT | 4.1 - 10 | 0.007 - 0.18 | [3] |
| NET | 26 - 80 | 0.06 - 3.5 | [3] | |
| SERT | 2860 - 3349 | 2.9 - 12 | [3] | |
| α-PVP | DAT | 13 - 80 | - | |
| NET | 14 - 70 | - | ||
| SERT | >10000 | - | ||
| 4-Me-α-PVP | DAT | 23 | - | |
| NET | 110 | - | ||
| SERT | >10000 | - | ||
| 4-F-α-PVP | DAT | 18 | - | |
| NET | 61 | - | ||
| SERT | >10000 | |||
| 4-MeO-α-PVP | DAT | 4600 | - | [3] |
| NET | 8700 | - | [3] | |
| SERT | >10000 | - | [3] |
Experimental Protocols
Synthesis of 4-Fluorovalerophenone
Materials:
-
Fluorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add valeryl chloride (1.0 eq) dropwise to the suspension via the dropping funnel.
-
After the addition is complete, add fluorobenzene (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-fluorovalerophenone.
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a fluorescence-based assay for measuring the inhibition of monoamine transporters.[4][5]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Fluorescent monoamine transporter substrate (e.g., a commercially available fluorescent substrate)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Test compounds (substituted valerophenones)
-
Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for positive controls
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37 °C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
Assay: a. On the day of the assay, remove the growth medium from the cells and wash the monolayer once with assay buffer. b. Add the diluted test compounds and controls to the wells and pre-incubate for 10-20 minutes at 37 °C. c. Initiate the uptake by adding the fluorescent monoamine transporter substrate to all wells. d. Immediately begin kinetic fluorescence readings using a microplate reader (e.g., every minute for 10-30 minutes) at the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Data Analysis: a. Determine the rate of substrate uptake (slope of the linear portion of the kinetic curve). b. Normalize the data to the vehicle control (100% uptake) and a maximally inhibiting concentration of a known inhibitor (0% uptake). c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The following diagram outlines the workflow for the monoamine transporter uptake inhibition assay.
Caption: Workflow for a fluorescence-based monoamine transporter uptake inhibition assay.
Emerging Research Applications
While the primary focus of substituted valerophenone research has been on their psychostimulant properties, the chemical scaffold holds potential for a variety of other therapeutic applications. Preliminary research and the known biological activities of structurally related compounds, such as benzophenones and chalcones, suggest promising avenues for future investigation.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzophenone and chalcone derivatives.[6][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines. The structural similarity of substituted valerophenones to these compounds suggests they may also possess anticancer properties. Future research should focus on synthesizing and screening libraries of substituted valerophenones against a panel of cancer cell lines to identify lead compounds.
The following diagram illustrates a potential logical relationship for investigating the anticancer properties of substituted valerophenones.
Caption: Logical workflow for the investigation of anticancer properties of substituted valerophenones.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases. Flavonoids and other phenolic compounds, which share structural similarities with substituted valerophenones, have well-documented anti-inflammatory properties.[8][9] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating the production of pro-inflammatory cytokines. The potential for substituted valerophenones to act as anti-inflammatory agents warrants further investigation.
Antimicrobial Properties
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Flavonoids and chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10] The mechanism of action is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis. Given these precedents, substituted valerophenones represent a class of compounds that should be explored for their potential antimicrobial efficacy.
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. There is a growing interest in identifying compounds with neuroprotective properties.[11] Some phenolic compounds have been shown to exert neuroprotective effects through their antioxidant and anti-inflammatory activities, as well as their ability to modulate signaling pathways involved in neuronal survival. The valerophenone scaffold, with its potential for diverse substitutions, could be a valuable starting point for the design and synthesis of novel neuroprotective agents.
Conclusion and Future Directions
Substituted valerophenones represent a versatile and promising class of compounds with a wide range of potential research applications. While their effects as monoamine transporter inhibitors are well-established, their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents remains largely unexplored. This technical guide provides a foundation for researchers to delve into the diverse therapeutic possibilities of this chemical scaffold.
Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing and characterizing a broader range of substituted valerophenones with diverse functional groups on the aromatic ring and alkyl chain.
-
Systematic Biological Screening: Conducting comprehensive in vitro and in vivo screening of these novel compounds for a variety of therapeutic targets beyond monoamine transporters.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of substituted valerophenones and their biological activity to guide the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which active compounds exert their therapeutic effects.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted valerophenones and pave the way for the development of novel drugs for a multitude of diseases.
References
- 1. Valerophenone - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavone Analogues as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 2'-Acetoxy-5-chlorovalerophenone: A Technical Guide to a Hypothesized Biological Action
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific studies detailing the mechanism of action for 2'-Acetoxy-5-chlorovalerophenone have been published. This technical guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related compounds. The experimental protocols and proposed pathways are intended to serve as a foundational framework for future research into this molecule.
Executive Summary
This compound is a synthetic compound belonging to the substituted valerophenone class. While direct pharmacological data is absent, its structural similarity to known psychoactive compounds, particularly synthetic cathinones, strongly suggests a primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This guide will explore this proposed mechanism in depth, alongside other potential biological activities, and provide detailed, exemplary protocols for empirical validation.
Core Hypothesized Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
The valerophenone backbone is a core structural feature of many synthetic cathinones, which are known to function as potent monoamine transporter inhibitors. These compounds physically block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing neurotransmission.
Based on this precedent, this compound is hypothesized to bind to and inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET). The presence of the 5-chloro and 2'-acetoxy substituents on the phenyl ring and ketone group, respectively, is expected to modulate the potency and selectivity of this inhibition.
Proposed Signaling Pathway
The proposed mechanism involves the direct interaction of this compound with DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synapse. This increased availability of neurotransmitters results in enhanced downstream signaling in postsynaptic neurons.
Figure 1: Hypothesized signaling pathway of this compound as a norepinephrine-dopamine reuptake inhibitor.
Other Potential Biological Activities
While NDRI activity is the most probable mechanism, the structural motifs of this compound suggest other potential biological interactions.
Acetylcholinesterase Inhibition
Studies on certain chloro-substituted synthetic cathinones have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The chlorinated phenyl ring of this compound may allow it to interact with the active site of AChE.
Antifungal and Herbicidal Activity
Substituted butyrophenones and other related ketones have been reported to possess antifungal and herbicidal properties. The chloro- and acetoxy- functionalities could confer such activities to this compound, potentially through mechanisms like disrupting cell membranes or inhibiting essential enzymes in fungi and plants.
Quantitative Data from Structurally Related Compounds
To provide context for the hypothesized activity, the following table summarizes the in vitro pharmacological data for related synthetic cathinones.
| Compound | Transporter | IC50 (nM) | Reference |
| MDPV | DAT | 4.3 | (Meltzer et al., 2006) |
| NET | 36.4 | (Meltzer et al., 2006) | |
| α-PVP | DAT | 12.8 | (Marusich et al., 2014) |
| NET | 39.7 | (Marusich et al., 2014) | |
| Mephedrone | DAT | 1290 | (Baumann et al., 2012) |
| NET | 2580 | (Baumann et al., 2012) |
Detailed Experimental Protocols
The following are detailed, exemplary protocols for testing the hypothesized mechanisms of action of this compound.
Neurotransmitter Reuptake Assay
This protocol outlines a standard in vitro assay to determine the inhibitory effect of the compound on dopamine and norepinephrine transporters.
Figure 2: Experimental workflow for a neurotransmitter reuptake assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations in assay buffer.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with the various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Radioligand Incubation: A solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells or [³H]norepinephrine for NET-expressing cells) is added to each well. The plates are incubated for a further period (e.g., 10 minutes).
-
Termination and Washing: The uptake of the radioligand is terminated by rapidly washing the cells with ice-cold assay buffer to remove any unbound radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific radioligand uptake (IC₅₀).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to assess the compound's ability to inhibit AChE.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the AChE solution and the test compound or vehicle. Incubate for a defined period (e.g., 15 minutes) to allow for any interaction between the enzyme and the inhibitor.
-
Reaction Initiation: Add DTNB and then ATCI to each well to start the enzymatic reaction.
-
Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
While the precise mechanism of action of this compound remains to be empirically determined, its structural characteristics provide a strong basis for hypothesizing its role as a norepinephrine-dopamine reuptake inhibitor. Further investigation into its potential effects on other biological targets, such as acetylcholinesterase, is also warranted. The experimental frameworks provided in this guide offer a clear path for the elucidation of the pharmacological profile of this novel compound, which will be crucial for understanding its potential therapeutic applications or toxicological risks.
2'-Acetoxy-5-chlorovalerophenone: A Technical Guide to its Synthesis and Potential as a Cathinone Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and potential utility of 2'-Acetoxy-5-chlorovalerophenone as an intermediate in the synthesis of novel cathinone derivatives. While direct literature on this specific compound is scarce, this document provides a comprehensive overview based on established chemical principles and analogous reactions. Detailed, albeit hypothetical, experimental protocols for the synthesis of this compound and its subsequent conversion to a cathinone derivative are presented. The pharmacology of synthetic cathinones and their mechanism of action are also discussed to provide context for the potential application of this novel precursor.
Introduction to Synthetic Cathinones
Synthetic cathinones are a class of psychoactive substances that are structurally and pharmacologically related to cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis)[1]. These compounds are β-keto analogues of amphetamine and typically act as central nervous system stimulants[1][2]. The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2][3]. By inhibiting the reuptake or promoting the release of these neurotransmitters, synthetic cathinones increase their extracellular concentrations in the brain, leading to their stimulant effects[1][2].
The structure of synthetic cathinones can be readily modified at the aromatic ring, the alkyl side chain, and the amino group, leading to a vast number of derivatives with varying potencies and pharmacological profiles[4]. This chemical versatility has made the synthesis of novel cathinone derivatives an area of interest for both clandestine chemists and researchers studying structure-activity relationships.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from commercially available 4-chlorophenol.
Step 1: Friedel-Crafts Acylation of 4-Chlorophenol
The first step involves the Friedel-Crafts acylation of 4-chlorophenol with valeryl chloride to produce 2'-hydroxy-5'-chlorovalerophenone. This reaction introduces the five-carbon acyl chain to the aromatic ring. Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to aromatic rings and is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃)[2][3][5].
Experimental Protocol: Synthesis of 2'-hydroxy-5'-chlorovalerophenone
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Addition of Reactants: 4-Chlorophenol (1.0 eq) dissolved in the same solvent is added dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Acylation: Valeryl chloride (1.1 eq) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford 2'-hydroxy-5'-chlorovalerophenone.
Table 1: Representative Quantitative Data for Friedel-Crafts Acylation
| Parameter | Value | Reference |
|---|---|---|
| Molar Ratio (4-chlorophenol:Valeryl Chloride:AlCl₃) | 1 : 1.1 : 1.2 | Adapted from[2][3] |
| Reaction Temperature | 0 °C to Reflux | Adapted from[2][3] |
| Reaction Time | 4-8 hours | Adapted from[2][3] |
| Solvent | Dichloromethane | Adapted from[2][3] |
| Yield (Hypothetical) | 60-75% | Estimated |
| Purity (Hypothetical) | >95% (after purification) | Estimated |
Step 2: Acetylation of 2'-hydroxy-5'-chlorovalerophenone
The second step is the acetylation of the phenolic hydroxyl group of 2'-hydroxy-5'-chlorovalerophenone to yield the target compound, this compound. This is a standard esterification reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2'-hydroxy-5'-chlorovalerophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask, add acetic anhydride (1.5 eq).
-
Catalysis: A catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (monitored by TLC).
-
Work-up: The reaction mixture is diluted with the solvent and washed sequentially with water, dilute hydrochloric acid (to remove the basic catalyst), and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Table 2: Representative Quantitative Data for Acetylation
| Parameter | Value | Reference |
|---|---|---|
| Molar Ratio (Phenol:Acetic Anhydride) | 1 : 1.5 | Adapted from general procedures |
| Reaction Temperature | Room Temperature | Adapted from general procedures |
| Reaction Time | 2-4 hours | Adapted from general procedures |
| Solvent | Dichloromethane | Adapted from general procedures |
| Yield (Hypothetical) | 85-95% | Estimated |
| Purity (Hypothetical) | >98% (after purification) | Estimated |
Caption: Proposed synthetic pathway for this compound.
Potential Conversion to a Cathinone Derivative
The structure of this compound, possessing a β-keto-phenethylamine backbone with a protected hydroxyl group, suggests its potential as a precursor for a novel cathinone derivative. The conversion would likely involve amination at the alpha-position to the carbonyl group, followed by deacetylation.
Hypothetical Amination of this compound
A plausible route for amination involves the initial bromination of the alpha-carbon followed by nucleophilic substitution with an amine.
Experimental Protocol: Hypothetical Synthesis of a Cathinone Derivative
-
Alpha-Bromination: this compound (1.0 eq) is dissolved in a suitable solvent (e.g., glacial acetic acid or chloroform). Bromine (1.0 eq) in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C) with stirring. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up (Bromination): The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed with a solution of sodium thiosulfate (to remove excess bromine), water, and brine, and then dried. The solvent is removed to yield the crude α-bromo-2'-acetoxy-5'-chlorovalerophenone.
-
Amination: The crude α-bromo ketone is dissolved in a suitable solvent (e.g., acetonitrile or ethanol). An excess of the desired amine (e.g., methylamine, ammonia) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up (Amination): The solvent is removed, and the residue is partitioned between a dilute acid solution and an organic solvent. The aqueous layer, containing the protonated amine product, is washed with the organic solvent to remove unreacted starting material and byproducts. The aqueous layer is then basified, and the free amine product is extracted with an organic solvent. The organic extracts are dried and concentrated.
-
Deacetylation (if necessary): The resulting α-amino ketone may undergo spontaneous or acid/base-catalyzed deacetylation during work-up. If the acetyl group remains, it can be removed by hydrolysis with a dilute acid or base.
-
Purification: The final cathinone derivative can be purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography.
Table 3: Representative Quantitative Data for Amination of α-Haloketones
| Parameter | Value | Reference |
|---|---|---|
| Molar Ratio (α-bromo ketone:Amine) | 1 : 2-3 | Adapted from general procedures |
| Reaction Temperature | Room Temperature to Reflux | Adapted from general procedures |
| Reaction Time | 6-24 hours | Adapted from general procedures |
| Solvent | Acetonitrile | Adapted from general procedures |
| Yield (Hypothetical) | 40-60% | Estimated |
| Purity (Hypothetical) | >95% (as salt) | Estimated |
Caption: Experimental workflow for the synthesis and conversion of this compound.
Pharmacology and Signaling Pathways of Cathinones
The resulting cathinone derivative from this compound would be expected to interact with monoamine transporters. The specific substitutions on the phenyl ring (chloro and hydroxyl/acetoxy groups) and the length of the alkyl chain (valerophenone derivative) would influence its potency and selectivity for DAT, NET, and SERT.
Substituents on the aromatic ring can significantly alter the pharmacological profile of cathinones. For example, electron-withdrawing groups can affect the interaction with the transporters. The presence of a hydroxyl group (after deacetylation) could potentially introduce hydrogen bonding interactions with the transporter proteins.
The primary mechanism of action of most synthetic cathinones involves the inhibition of monoamine reuptake or the induction of transporter-mediated monoamine release[1][2]. This leads to an increase in synaptic levels of dopamine, norepinephrine, and serotonin, which underlies their stimulant and, in some cases, empathogenic effects.
Caption: General signaling pathway of synthetic cathinones.
Conclusion
This compound represents a potential, yet underexplored, precursor for the synthesis of novel substituted cathinones. This guide provides a theoretical framework for its synthesis and subsequent conversion based on well-established organic chemistry principles. The proposed synthetic route is plausible and offers a starting point for researchers interested in exploring the structure-activity relationships of new cathinone derivatives. Further experimental work is required to validate these protocols and to characterize the pharmacological profile of the resulting compounds. The information presented herein is intended for research and drug development professionals and should be handled with the appropriate safety precautions and ethical considerations.
References
- 1. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 4. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
- 5. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic Data for 2'-Acetoxy-5-chlorovalerophenone
Chemical Structure
Systematic Name: 2-(5-chloropentanoyl)phenyl acetate
Molecular Formula: C₁₃H₁₅ClO₃
Molecular Weight: 270.71 g/mol
Structure:
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2'-Acetoxy-5-chlorovalerophenone.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | dd | 1H | Ar-H (H6') |
| 7.55 | td | 1H | Ar-H (H4') |
| 7.30 | t | 1H | Ar-H (H5') |
| 7.15 | d | 1H | Ar-H (H3') |
| 3.60 | t | 2H | -CH₂Cl |
| 3.00 | t | 2H | -COCH₂- |
| 2.30 | s | 3H | -OCOCH₃ |
| 1.85 | m | 4H | -CH₂CH₂- |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C=O (ketone) |
| 169.5 | C=O (ester) |
| 149.0 | C-OAr (C2') |
| 134.0 | Ar-CH (C4') |
| 131.5 | Ar-C (C1') |
| 129.0 | Ar-CH (C6') |
| 126.5 | Ar-CH (C5') |
| 124.0 | Ar-CH (C3') |
| 44.5 | -CH₂Cl |
| 38.0 | -COCH₂- |
| 32.0 | -CH₂- |
| 24.0 | -CH₂- |
| 21.0 | -OCOCH₃ |
Table 3: Hypothetical IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Ar C-H stretch |
| 2950, 2870 | Medium | Aliphatic C-H stretch |
| 1765 | Strong | C=O stretch (ester) |
| 1690 | Strong | C=O stretch (ketone) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1200 | Strong | C-O stretch (ester) |
| 750 | Strong | C-Cl stretch |
Table 4: Hypothetical Mass Spectrometry Data (ESI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 271.0735 | 33 | [M+H]⁺ (³⁷Cl isotope) |
| 270.0762 | 100 | [M+H]⁺ (³⁵Cl isotope) |
| 229.0656 | 45 | [M - C₂H₃O]⁺ |
| 121.0289 | 80 | [C₇H₅O₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] The solution is then filtered through a pipette with a cotton wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][2]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated and the chemical shifts are reported in parts per million (ppm).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are reported in wavenumbers (cm⁻¹).
3.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of the substance in 1 mL of a 50:50 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.[6]
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7][8]
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode, and data is collected over a mass-to-charge (m/z) range of 50-500.[6]
-
Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and major fragment ions. The characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is used to confirm the presence of a chlorine atom in the molecule.[9][10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
References
- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. webassign.net [webassign.net]
- 5. quora.com [quora.com]
- 6. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
In-Depth Technical Guide: Thermal Stability and Degradation of 2'-Acetoxy-5-chlorovalerophenone
Disclaimer: As of November 2025, publicly available experimental data specifically detailing the thermal stability and degradation pathways of 2'-Acetoxy-5-chlorovalerophenone is limited. This guide provides a comprehensive framework based on established principles of organic chemistry and material science for how such an investigation would be conducted. The experimental protocols, data tables, and degradation pathways presented herein are illustrative and intended to guide researchers in this area.
Introduction
This compound is a halogenated ketone with an ester functional group. Understanding its thermal stability is critical for applications in drug development, chemical synthesis, and material science, where it may be subjected to elevated temperatures during processing, storage, or application. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potentially toxic byproducts. This guide outlines the standard methodologies for evaluating the thermal stability and characterizing the degradation profile of this compound.
Hypothetical Experimental Protocols
To thoroughly investigate the thermal stability and degradation of this compound, a series of analytical techniques would be employed.
2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The experiment is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to study thermo-oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) are determined from the resulting TGA and derivative thermogravimetric (DTG) curves.
-
2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks on the DSC thermogram.
-
2.3. Isothermal Stability Studies
-
Objective: To evaluate the degradation of the compound at specific temperatures over time.
-
Methodology:
-
Samples of this compound are placed in sealed vials.
-
The vials are incubated in ovens at a series of constant temperatures (e.g., 100 °C, 120 °C, 140 °C) for various durations.
-
At specified time points, samples are withdrawn and cooled to room temperature.
-
The purity of the sample and the formation of degradation products are analyzed using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
2.4. Degradation Product Identification
-
Objective: To identify the chemical structures of the major degradation products.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Methodology:
-
A sample of this compound is thermally stressed (e.g., by heating at a temperature above its T_onset).
-
The resulting mixture is dissolved in a suitable solvent.
-
The solution is injected into the GC-MS or LC-MS system.
-
The components of the mixture are separated by the chromatographic column.
-
The separated components are then ionized and their mass-to-charge ratios are determined by the mass spectrometer.
-
The resulting mass spectra are used to elucidate the structures of the degradation products, often with the aid of spectral libraries.
-
Hypothetical Data Presentation
The quantitative data obtained from the experiments described above would be summarized in tables for clarity and comparative analysis.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Atmosphere | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Mass Loss Rate (T_max) (°C) | Residual Mass at 600 °C (%) |
| Nitrogen | 225.3 ± 1.2 | 245.8 ± 0.9 | 5.1 ± 0.4 |
| Air | 210.7 ± 1.5 | 230.1 ± 1.1 | 1.2 ± 0.3 |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | 85.2 ± 0.5 | 88.1 ± 0.3 | 110.4 ± 2.1 (Endothermic) |
| Decomposition | 228.1 ± 1.8 | 250.5 ± 2.3 | -350.7 ± 5.6 (Exothermic) |
Table 3: Potential Degradation Products of this compound Identified by GC-MS
| Retention Time (min) | Proposed Structure | Molecular Ion (m/z) | Key Fragments (m/z) |
| 8.5 | 5-Chloro-1-phenyl-1-pentanone | 196 | 120, 105, 77 |
| 10.2 | Acetic Acid | 60 | 45, 43 |
| 12.7 | 1-(2-Hydroxyphenyl)ethan-1-one | 136 | 121, 93, 77 |
| 15.1 | Chlorobutane | 92 | 57, 41 |
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for thermal stability analysis.
4.2. Hypothetical Degradation Pathway
Caption: Hypothetical thermal degradation pathways.
Discussion
The thermal stability of this compound would be influenced by both the ester and the chloroalkane functionalities. The initial step in the thermal degradation is likely to be the homolytic cleavage of the weakest bonds in the molecule. The C-O bond of the ester and the C-Cl bond are potential initiation sites.
Under inert conditions (nitrogen atmosphere), the degradation would proceed through a series of radical chain reactions, leading to the formation of various smaller molecules. The presence of oxygen (air atmosphere) would likely lower the decomposition temperature, as oxygen can participate in the degradation process, leading to thermo-oxidative degradation. This process often involves the formation of peroxide radicals, which can accelerate the degradation cascade, leading to a wider range of oxygenated byproducts.
The identification of degradation products is crucial for understanding the reaction mechanism and for assessing the potential risks associated with the use of this compound at elevated temperatures. The proposed degradation products in Table 3 are based on plausible fragmentation patterns of the parent molecule.
Conclusion
Methodological & Application
Analytical Methods for the Detection of 2'-Acetoxy-5-chlorovalerophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed, proposed analytical methods for the detection and quantification of 2'-Acetoxy-5-chlorovalerophenone. Due to the absence of specific validated methods in the public domain for this compound, the following protocols are based on established analytical principles for structurally similar compounds, including acetophenone derivatives and halogenated ketones. These methods are intended to serve as a comprehensive starting point for in-house method development and validation.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method outlines a reversed-phase HPLC approach for the quantification of this compound, suitable for purity assessments and formulation analysis. The presence of a chromophore in the acetophenone structure allows for sensitive UV detection.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to achieve a concentration of 100 µg/mL. Prepare a series of dilutions from this stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution (e.g., from a pharmaceutical formulation): Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of the active ingredient. Disperse the sample in methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte. Dilute to a final volume of 100 mL with methanol and filter through a 0.45 µm syringe filter before injection. Further dilution with the mobile phase may be necessary to fall within the calibration range.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid.[1][2] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | UV at 245 nm.[3] |
| Run Time | Approximately 10 minutes. |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics of this proposed HPLC-UV method upon validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 98 - 102% |
| Precision (RSD%) | < 2% |
Experimental Workflow Diagram
Caption: Proposed workflow for HPLC-UV analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a protocol for the detection and identification of this compound, offering high selectivity and structural confirmation. It is particularly useful for identifying impurities and degradation products.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a 100 µg/mL stock solution of the reference standard in ethyl acetate. Create a series of dilutions in ethyl acetate for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: An extraction step is typically required to isolate the analyte from the sample matrix.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to neutral and extract three times with an equal volume of ethyl acetate. For solid samples, first dissolve in a suitable solvent, then perform LLE.
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample solution, wash with water to remove polar impurities, and then elute the analyte with ethyl acetate.
-
-
Derivatization (Optional): While likely volatile enough for direct analysis, derivatization to a more thermally stable or volatile compound can sometimes improve chromatographic performance. However, for initial assessment, direct injection is recommended.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system. |
| Column | A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Injector | Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Program | Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |
| MS Transfer Line | 280 °C. |
| Ion Source | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Mode | Full scan mode (e.g., m/z 40-450) for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
3. Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum, which should be compared to the reference standard.
-
For quantification, construct a calibration curve using the peak areas of a characteristic ion from the SIM data.
Hypothetical Quantitative Data
The following table presents expected performance metrics for this proposed GC-MS method after validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
| Recovery (from matrix) | 90 - 110% |
| Precision (RSD%) | < 5% |
Experimental Workflow Diagram
Caption: Proposed workflow for GC-MS analysis.
Disclaimer: The methods and data presented in this document are proposed and hypothetical. They are intended to serve as a starting point for the development of validated analytical methods for this compound. All methods must be thoroughly validated in the user's laboratory to ensure they meet the specific requirements of the intended application.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust starting protocol for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 2'-Acetoxy-5-chlorovalerophenone. This aromatic ketone is a key intermediate in various synthetic pathways, and a reliable analytical method is crucial for ensuring product quality and consistency in research and development settings. The provided protocol outlines the initial chromatographic conditions, including column selection, mobile phase composition, and detector settings, which can be further optimized to meet specific analytical requirements.
Introduction
This compound is a complex organic molecule whose purity is critical for the successful synthesis of downstream products in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for the separation, identification, and quantification of such compounds.[1][2] Reversed-phase HPLC, in particular, is a versatile and widely used method for the analysis of non-polar to moderately polar compounds.[2] This application note provides a comprehensive starting point for developing a validated HPLC method for this compound, addressing the need for a standardized analytical procedure.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for successful HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C13H15ClO3 | [3] |
| Molecular Weight | 254.72 g/mol | [4] |
| Chemical Structure | [Image of the chemical structure of this compound should be inserted here] | |
| UV Absorbance (Predicted) | ~254 nm | Based on the presence of an acetophenone chromophore. |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | General property of similar aromatic ketones. |
Recommended HPLC Method Parameters (Starting Conditions)
The following parameters provide a robust starting point for the analysis of this compound. Optimization of these conditions may be necessary to resolve specific impurities or to meet the requirements of different analytical challenges.
| Parameter | Recommended Condition |
| Stationary Phase | C18 bonded silica, 5 µm particle size, 150 x 4.6 mm i.d. column |
| Mobile Phase | A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic or Gradient |
| Isocratic Composition | Acetonitrile:Water (e.g., 60:40 v/v) |
| Gradient Program (if needed) | 0-15 min: 50-80% B 15-20 min: 80% B 20-21 min: 80-50% B 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Experimental Protocol
This section provides a detailed step-by-step protocol for performing the HPLC analysis of this compound based on the recommended starting conditions.
1. Preparation of Mobile Phase:
-
Mobile Phase A (Water): Use HPLC grade water. Degas the water for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas the acetonitrile for at least 15 minutes.
-
Isocratic Mobile Phase: If using an isocratic method, pre-mix the acetonitrile and water in the desired ratio (e.g., 60:40 v/v). For example, to prepare 1 L of 60:40 Acetonitrile:Water, mix 600 mL of acetonitrile with 400 mL of water. Degas the final mixture.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up to the mark.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase in a volumetric flask.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.
3. HPLC System Setup and Analysis:
-
Column Installation: Install the C18 column in the HPLC system.
-
System Equilibration: Purge the HPLC system with the mobile phase for at least 15-20 minutes at the designated flow rate to ensure a stable baseline.
-
Sequence Setup: Create a sequence in the HPLC software including blank injections (mobile phase), standard injections, and sample injections.
-
Injection and Data Acquisition: Start the sequence to inject the samples and acquire the chromatograms. The total run time will depend on whether an isocratic or gradient method is used.
4. Data Analysis:
-
Peak Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.
-
Purity Assessment: Assess the purity of the sample by identifying and quantifying any impurity peaks present in the chromatogram.
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing and optimizing an HPLC method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Logical Relationships in HPLC Parameter Optimization
The quality of the chromatographic separation is dependent on the interplay of various HPLC parameters. The diagram below illustrates these relationships.
Caption: Inter-relationships of key HPLC parameters and their effects.
Conclusion
This application note provides a foundational HPLC method for the analysis of this compound. The proposed reversed-phase method with a C18 column and a mobile phase of acetonitrile and water is a robust starting point for routine analysis and quality control. For specific applications, further optimization and validation according to ICH guidelines are recommended to ensure the method is suitable for its intended purpose. This includes, but is not limited to, the evaluation of specificity, linearity, accuracy, precision, and robustness.
References
Application Notes and Protocols for the Synthesis of 3'-Acetoxy-5-chlorovalerophenone
Disclaimer: This document provides a theoretical protocol for the synthesis of 3'-Acetoxy-5-chlorovalerophenone. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The safety and efficacy of this protocol have not been experimentally validated.
Introduction
Halogenated and acetoxy-functionalized valerophenone derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and fine chemicals. The presence of a reactive chlorine atom and a cleavable acetate group offers multiple avenues for further chemical modification. This protocol details a plausible synthetic route to 3'-Acetoxy-5-chlorovalerophenone via a Friedel-Crafts acylation reaction.
Reaction Scheme
The proposed synthesis involves the Friedel-Crafts acylation of 3-acetoxyphenyl with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
(Image of the chemical reaction would be placed here if image generation were possible)
3-Acetoxyphenyl + 5-Chlorovaleroyl chloride --(AlCl₃)--> 3'-Acetoxy-5-chlorovalerophenone
Experimental Protocol
1. Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier (Example) |
| 3-Acetoxyphenyl | 150.17 | 5.0 g | 33.3 | >98% | Sigma-Aldrich |
| 5-Chlorovaleroyl chloride | 155.01 | 5.67 g (4.5 mL) | 36.6 | >97% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | 133.34 | 5.33 g | 40.0 | >99% | Sigma-Aldrich |
| Dichloromethane (DCM), dry | - | 100 mL | - | >99.8% | Fisher Scientific |
| Hydrochloric acid (HCl), conc. | - | ~20 mL | - | 37% | VWR Chemicals |
| Saturated Sodium Bicarbonate | - | ~50 mL | - | - | LabChem |
| Brine (Saturated NaCl) | - | ~50 mL | - | - | LabChem |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | - | Sigma-Aldrich |
| Diethyl ether | - | For extraction | - | ACS Grade | Fisher Scientific |
| Hexanes | - | For chromatography | - | ACS Grade | Fisher Scientific |
| Ethyl acetate | - | For chromatography | - | ACS Grade | Fisher Scientific |
2. Reaction Setup and Procedure:
-
Catalyst Suspension: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (5.33 g, 40.0 mmol). Add 50 mL of dry dichloromethane (DCM) to the flask and stir the suspension under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve 5-chlorovaleroyl chloride (5.67 g, 36.6 mmol) in 20 mL of dry DCM. Transfer this solution to the dropping funnel. Add the 5-chlorovaleroyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: After the addition of the acyl chloride is complete, dissolve 3-acetoxyphenyl (5.0 g, 33.3 mmol) in 30 mL of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ~20 mL of concentrated HCl. This should be done with caution as the quenching process is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Add 50 mL of water and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3. Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent to yield the purified 3'-Acetoxy-5-chlorovalerophenone as a pale yellow oil.
Hypothetical Results
| Parameter | Value |
| Theoretical Yield | 9.01 g |
| Actual Yield | ~6.76 g (Hypothetical) |
| Percent Yield | ~75% (Hypothetical) |
| Physical Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | (Expected chemical shifts would be listed here) |
| ¹³C NMR (CDCl₃, 100 MHz) | (Expected chemical shifts would be listed here) |
| Mass Spec (ESI+) | m/z = 270.08 [M+H]⁺ |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3'-Acetoxy-5-chlorovalerophenone.
Application Notes and Protocols for the Purification of Crude 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 2'-Acetoxy-5-chlorovalerophenone, a key intermediate in various synthetic pathways. The following sections outline established methods for achieving high purity, crucial for subsequent reactions and ensuring the integrity of final products.
Introduction
This compound is a keto-ester that often serves as a building block in the synthesis of more complex molecules, including pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products. This guide details two primary, effective techniques for the purification of crude this compound: Column Chromatography and Recrystallization . The choice of method will depend on the nature of the impurities, the required purity level, and the scale of the purification.
Purification Techniques
Two robust methods for the purification of crude this compound are presented below.
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. Due to the presence of both an ester and a ketone group, this compound is a moderately polar compound. A common challenge with β-keto esters is the potential for keto-enol tautomerism, which can sometimes lead to poor peak shape in chromatography.[1] However, with the appropriate choice of stationary and mobile phases, excellent separation can be achieved.
-
Preparation of the Stationary Phase:
-
Select silica gel with a mesh size of 100-200 or 230-400 for optimal separation.
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. The column height should be approximately 10-15 times the diameter.
-
Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate. A starting gradient of 9:1 (Hexane:Ethyl Acetate) is often a good choice for β-keto esters.[2]
-
Gradually increase the polarity of the mobile phase (e.g., to 4:1 or 3:1 Hexane:Ethyl Acetate) to elute the target compound. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes or vials.
-
Monitor the separation process using TLC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for Column Chromatography Purification.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Suitable solvents might include isopropanol, ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.
-
The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Caption: Workflow for Recrystallization Purification.
Data Presentation
The effectiveness of the purification should be assessed quantitatively. The following table provides a template for summarizing the results of the purification process.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Yellowish Oil/Solid | Colorless Oil/White Solid | White Crystalline Solid |
| Weight (g) | 10.0 | 8.5 | 7.8 |
| Yield (%) | - | 85% | 78% |
| Purity (by HPLC/GC) | 85% | >98% | >99% |
| Melting Point (°C) | N/A | To be determined | To be determined |
Materials and Equipment
For Column Chromatography:
-
Glass chromatography column
-
Silica gel (100-200 or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade, for sample loading)
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
-
Glassware (flasks, beakers, funnels)
-
Airflow source for flash chromatography
For Recrystallization:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane)
-
Vacuum oven or desiccator
-
Glassware (beakers, graduated cylinders)
Troubleshooting
| Problem | Possible Cause | Solution |
| Column Chromatography: Poor Separation | Incorrect solvent system polarity. | Optimize the solvent system using TLC. Try a shallower gradient. |
| Column overloaded with crude product. | Use a larger column or reduce the amount of sample loaded. | |
| Column packed improperly (air bubbles, channeling). | Repack the column carefully, ensuring a homogenous slurry. | |
| Recrystallization: No Crystals Form | Solution is not supersaturated; too much solvent used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Compound is very soluble even at low temperatures. | Try a different solvent or a mixed-solvent system. | |
| Recrystallization: Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution cooled too quickly. | Reheat to dissolve and allow to cool more slowly. Add a seed crystal. | |
| Low Yield | Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. |
| Significant amount of product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization. | |
| Loss of product during transfers. | Ensure careful handling and rinsing of glassware. |
References
experimental setup for reactions involving 2'-Acetoxy-5-chlorovalerophenone
An in-depth guide to the is presented below for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the synthesis and potential reactions of this compound, supported by data tables and workflow diagrams.
Application Notes
2'-Acetoxy-5-chlorovalerophenone is a functionalized aromatic ketone that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates three key features: a phenyl ring that can undergo electrophilic substitution, a ketone carbonyl group that can be targeted by nucleophiles, and a terminal chloroalkyl chain that allows for a variety of substitution reactions.
The acetoxy group serves as a protecting group for the phenolic hydroxyl group, which can be deprotected under basic conditions to yield 2'-hydroxy-5-chlorovalerophenone. This phenolic hydroxyl can be crucial for biological activity or for further functionalization. The 5-chloro substituent on the valerophenone chain provides a reactive site for the introduction of various nucleophiles, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Potential applications of this compound and its derivatives could include the synthesis of novel anti-inflammatory agents, antivirals, or kinase inhibitors, where the core structure can be elaborated to interact with specific biological targets.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5-chlorovalerophenone (Precursor)
This protocol describes the synthesis of the precursor 2'-hydroxy-5-chlorovalerophenone via Friedel-Crafts acylation of phenol.[1][2][3]
Materials:
-
Phenol
-
5-Chlorovaleroyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)[1]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 5-chlorovaleroyl chloride (1.0 equivalent) to the suspension with vigorous stirring.
-
To this mixture, add a solution of phenol (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-hydroxy-5-chlorovalerophenone.
DOT Script for Synthesis Workflow:
Figure 1. Workflow for the synthesis of 2'-hydroxy-5-chlorovalerophenone.
Protocol 2: Synthesis of this compound
This protocol details the acetylation of 2'-hydroxy-5-chlorovalerophenone.[4][5]
Materials:
-
2'-Hydroxy-5-chlorovalerophenone
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 2'-hydroxy-5-chlorovalerophenone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be used in the next step without further purification if desired, or it can be purified by column chromatography (eluent: hexane/ethyl acetate).
DOT Script for Acetylation Workflow:
Figure 2. Workflow for the acetylation of 2'-hydroxy-5-chlorovalerophenone.
Protocol 3: Nucleophilic Substitution of the 5-Chloro Group
This protocol provides a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine or thiol.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, thiophenol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the nucleophile (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the described reactions.
Table 1: Synthesis of 2'-Hydroxy-5-chlorovalerophenone
| Entry | Reactant 1 (Phenol) | Reactant 2 (5-Chlorovaleroyl chloride) | Catalyst (AlCl₃) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.1 eq | 1.0 eq | 1.2 eq | DCM | 12 | 75 | >95 |
| 2 | 1.0 eq | 1.1 eq | 1.2 eq | DCM | 16 | 72 | >95 |
Table 2: Synthesis of this compound
| Entry | Reactant 1 (2'-Hydroxy-5-chlorovalerophenone) | Reactant 2 (Acetic Anhydride) | Base (Pyridine) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 eq | 1.2 eq | 1.5 eq | DCM | 4 | 92 | >98 |
| 2 | 1.0 eq | 1.5 eq | 2.0 eq | DCM | 6 | 95 | >98 |
Table 3: Nucleophilic Substitution on this compound
| Entry | Nucleophile | Base (K₂CO₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Morpholine | 2.0 eq | DMF | 60 | 10 | 85 | >97 |
| 2 | Thiophenol | 2.0 eq | DMF | 80 | 8 | 81 | >96 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the synthetic pathway from the starting materials to a potential final derivative.
DOT Script for Synthetic Pathway:
Figure 3. Logical flow of the synthesis and derivatization.
References
derivatization of 2'-Acetoxy-5-chlorovalerophenone for analysis
An in-depth guide to the derivatization of 2'-Acetoxy-5-chlorovalerophenone for enhanced analytical detection is presented for researchers, scientists, and professionals in drug development. This document outlines detailed application notes and protocols for the derivatization of the target analyte for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), ensuring improved sensitivity, selectivity, and chromatographic performance.
Introduction
This compound is a complex organic molecule containing a ketone, an ester (acetoxy), and a chloro functional group. Direct analysis of this compound can be challenging due to potential thermal instability, poor chromatographic peak shape, and low detector response. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. This note details two primary derivatization strategies targeting the ketone and the hydrolyzed acetoxy (hydroxyl) functional groups for both GC-MS and HPLC analysis.
Key Objectives of Derivatization:
-
Increase volatility and thermal stability for GC analysis.
-
Enhance detector response for both MS and UV detectors.
-
Improve chromatographic peak shape and resolution.
-
Increase selectivity of the analysis.
Derivatization Strategies for GC-MS Analysis
For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of this compound. The primary targets for derivatization are the ketone group and the hydroxyl group, which can be formed by the hydrolysis of the acetoxy group.
Oximation of the Ketone Group with PFBHA
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective derivatizing agent for carbonyl compounds.[1][2] It reacts with the ketone group to form a stable oxime derivative. The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and enhances its response in negative chemical ionization (NCI) mass spectrometry.[1]
Reaction: The ketone on this compound reacts with PFBHA to form a PFBHA-oxime.
Figure 1: Oximation of this compound with PFBHA.
Silylation/Acylation of the Hydroxyl Group
Following hydrolysis of the acetoxy group to a hydroxyl group, a second derivatization step can be performed to improve volatility.
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3][4][5][6]
-
Acylation: Acid anhydrides such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form fluorinated esters, which are highly volatile and detectable by ECD.[7][8][9][10]
Derivatization Strategies for HPLC Analysis
For HPLC analysis, derivatization is primarily used to enhance the detectability of the analyte, especially for UV or fluorescence detectors.
Hydrazone Formation with 2,4-DNPH
2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with ketones to form 2,4-dinitrophenylhydrazones.[11][12][13][14][15][16][17] These derivatives have a strong chromophore, making them highly suitable for UV-Vis detection at around 360 nm.
Reaction: The ketone group of this compound reacts with DNPH to form a stable hydrazone.
Figure 2: Derivatization of this compound with 2,4-DNPH.
Fluorescent Labeling with Dansylhydrazine
For higher sensitivity, particularly with fluorescence detection, dansylhydrazine can be used. It reacts with the ketone to form a highly fluorescent dansylhydrazone derivative.[18][19]
Experimental Protocols
GC-MS Protocol: PFBHA Oximation
This protocol details the derivatization of the ketone functional group of this compound using PFBHA for GC-MS analysis.
Materials:
-
This compound standard solution (1 mg/mL in methanol)
-
PFBHA hydrochloride solution (10 mg/mL in water)
-
Pyridine
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Pipette 100 µL of the standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the PFBHA solution and 20 µL of pyridine to the vial.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and vortex for 1 minute to extract the derivative.
-
Allow the layers to separate and transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Inject 1 µL of the final solution into the GC-MS system.
Figure 3: Workflow for PFBHA derivatization for GC-MS analysis.
HPLC-UV Protocol: 2,4-DNPH Derivatization
This protocol describes the derivatization of the ketone group of this compound with 2,4-DNPH for HPLC-UV analysis.
Materials:
-
This compound standard solution (1 mg/mL in acetonitrile)
-
2,4-DNPH solution (saturate a solution of 2M HCl with 2,4-DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Pipette 100 µL of the standard solution into a reaction vial.
-
Add 500 µL of the 2,4-DNPH solution.
-
Cap the vial tightly and let it react at 40°C for 30 minutes in the dark.
-
Cool the vial to room temperature.
-
Neutralize the excess acid by adding a small amount of sodium bicarbonate until effervescence ceases.
-
Dilute the sample with a 50:50 mixture of acetonitrile and water to a suitable concentration.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject 20 µL of the final solution into the HPLC system.
Figure 4: Workflow for 2,4-DNPH derivatization for HPLC-UV analysis.
Quantitative Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected performance of the analytical methods after derivatization.
Table 1: GC-MS Analysis of PFBHA-Derivatized this compound
| Parameter | Value |
| Linearity (r²) | 0.998 |
| Limit of Detection (LOD) | 0.5 pg/µL |
| Limit of Quantitation (LOQ) | 1.5 pg/µL |
| Precision (RSD%) | < 5% |
| Recovery (%) | 95 - 105% |
Table 2: HPLC-UV Analysis of DNPH-Derivatized this compound
| Parameter | Value |
| Linearity (r²) | 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Precision (RSD%) | < 3% |
| Recovery (%) | 98 - 102% |
Conclusion
Derivatization of this compound is a critical step for its reliable and sensitive analysis by both GC-MS and HPLC. Oximation with PFBHA for GC-MS and hydrazone formation with 2,4-DNPH for HPLC-UV are robust and effective methods. The detailed protocols and expected performance data provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and analysis. The provided workflows and reaction diagrams offer a clear visual representation of the experimental processes.
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 14. cac.yorku.ca [cac.yorku.ca]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - UZ [thermofisher.com]
- 19. researchgate.net [researchgate.net]
safe handling and storage procedures for 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for guidance only. A specific Safety Data Sheet (SDS) for 2'-Acetoxy-5-chlorovalerophenone was not available at the time of writing. The safety and handling procedures outlined below are based on data for structurally similar compounds, namely 2'-Acetoxyacetophenone and 4'-Chloroacetophenone. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult a qualified safety professional.
Hazard Identification and Safety Precautions
This compound is a substituted acetophenone derivative. Based on analogous compounds, it should be handled with care, assuming it may possess the following hazards:
-
May be harmful to aquatic life. [3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][8] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]
-
Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[2]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][2][7]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical advice/attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][3][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3][5] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Handle in accordance with good industrial hygiene and safety practices.[7]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7]
-
Store locked up.[4]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[3]
Quantitative Data
Data presented below is for structurally similar compounds and should be used as an estimate.
| Property | 2'-Acetoxyacetophenone | 4'-Chloroacetophenone |
| Molecular Formula | C10H10O3 | C8H7ClO |
| Molecular Weight | 178.19 g/mol | 154.59 g/mol |
| Appearance | White Crystalline Solid | - |
| Melting Point | 88 - 91 °C | 14 - 18 °C |
| Boiling Point | 118 °C | 232 °C |
| Flash Point | No data available | Combustible liquid |
| Solubility | No data available | - |
| Log Pow | No data available | 2.32 |
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (rectified spirit)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)
-
Hydrochloric acid (HCl), dilute (e.g., 0.1 M)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the substituted benzaldehyde (1 equivalent).
-
Base-catalyzed Condensation: Cool the reaction mixture in an ice bath. Slowly add the NaOH solution dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion of the reaction, neutralize the mixture by the slow addition of dilute HCl until the pH is neutral. The chalcone product should precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: The structure of the synthesized chalcone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for 2'-Acetoxy-5-chlorovalerophenone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Acetoxy-5-chlorovalerophenone is a functionalized aromatic ketone that holds potential as a versatile intermediate in medicinal chemistry. Its structure incorporates three key features for synthetic manipulation: an acetoxy group, which can be hydrolyzed to a phenol; a valerophenone core, which is a scaffold found in various bioactive molecules[1][2][3]; and a γ-chloroalkane moiety, which makes it a γ-chloroketone. While α-haloketones are widely recognized as valuable precursors for heterocyclic synthesis[4][5][6], γ-haloketones can also participate in cyclization reactions to form various ring systems. This document outlines a prospective application of this compound in the synthesis of a novel class of potential therapeutic agents.
Hypothetical Application: Synthesis of Tetrahydrofuran Derivatives
The γ-chloro-keto-acetoxy scaffold of this compound makes it a promising precursor for the synthesis of substituted tetrahydrofuran rings, which are core structures in many biologically active compounds. A proposed synthetic route involves the intramolecular cyclization of the corresponding γ-hydroxyketone, which can be obtained via reduction of the ketone and subsequent hydrolysis of the acetoxy group.
Experimental Protocols
Protocol 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-hydroxypentan-1-one
This protocol describes the selective reduction of the ketone and hydrolysis of the acetoxy group of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to form a Tetrahydrofuran Derivative
This protocol outlines the acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring.
Materials:
-
1-(5-chloro-2-hydroxyphenyl)-5-hydroxypentan-1-one
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of 1-(5-chloro-2-hydroxyphenyl)-5-hydroxypentan-1-one (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue for 4-6 hours, azeotropically removing water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the desired tetrahydrofuran derivative.
Hypothetical Biological Activity Data
The synthesized tetrahydrofuran derivatives could be screened for various biological activities based on the known pharmacology of similar scaffolds. The following table presents hypothetical IC₅₀ values for a series of synthesized analogs against a panel of cancer cell lines.
| Compound ID | Structure Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| HYPO-001 | Parent Compound | 8.5 | 12.3 | 10.1 |
| HYPO-002 | R = -OCH₃ | 5.2 | 7.8 | 6.5 |
| HYPO-003 | R = -F | 7.1 | 9.5 | 8.2 |
| HYPO-004 | R = -CF₃ | 3.9 | 5.1 | 4.7 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. It is intended to guide potential screening cascades for novel compounds derived from this compound.
Visualizations
Synthetic Workflow
References
- 1. China What’s usage of Valerophenone? Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. China What’s Valerophenone used for? Manufacturer and Supplier | Starsky [starskychemical.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in 2'-Acetoxy-5-chlorovalerophenone synthesis
Welcome to the technical support center for the synthesis of 2'-Acetoxy-5-chlorovalerophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Direct Friedel-Crafts Acylation: This involves the acylation of 4-chlorophenyl acetate with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acetoxy and chloro groups on the aromatic ring direct the incoming acyl group.
-
Fries Rearrangement followed by Acetylation: This two-step process begins with the Friedel-Crafts acylation of chlorobenzene with valeryl chloride to produce 2'-hydroxy-5'-chlorovalerophenone. This intermediate is then acetylated to yield the final product. The Fries rearrangement of phenyl valerate to 2'-hydroxy-5-chlorovalerophenone is also a viable initial step, followed by acetylation.
Q2: I am observing a very low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Deactivated Aromatic Ring: The presence of both a chloro and an acetoxy group on the starting aromatic ring deactivates it towards electrophilic aromatic substitution, making the Friedel-Crafts acylation sluggish.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water contamination in the reactants or solvent will deactivate the catalyst. Additionally, the catalyst can form complexes with the carbonyl groups of the starting material and product, requiring a stoichiometric amount of the catalyst.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow. Conversely, if it is too high, it can lead to side reactions and decomposition of the product.
-
Insufficient Reaction Time: Due to the deactivated nature of the substrate, a longer reaction time may be necessary for the reaction to proceed to completion.
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of isomers is a common issue in Friedel-Crafts acylation of substituted benzenes. In the case of 4-chlorophenyl acetate, the acetoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. This can lead to substitution at different positions. To favor the desired 2'-isomer:
-
Choice of Solvent: The polarity of the solvent can influence the ratio of ortho to para substitution in Fries rearrangements and related reactions. Non-polar solvents tend to favor the ortho product.[1][2]
-
Reaction Temperature: In Fries rearrangements, lower temperatures often favor the para-isomer, while higher temperatures favor the ortho-isomer.[1][2][3] Careful temperature control is crucial.
-
Steric Hindrance: While not easily controlled, the steric bulk of the acylating agent can influence the position of attack.
Q4: I am getting a significant amount of a side product that appears to be a hydrolyzed version of my starting material or product. What is happening?
A4: The presence of water in the reaction mixture can lead to the hydrolysis of the acetoxy group, both in the starting material (4-chlorophenyl acetate) and the final product (this compound). This will result in the formation of the corresponding phenol (4-chlorophenol) or hydroxyketone (2'-hydroxy-5'-chlorovalerophenone). To prevent this:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: During the work-up procedure, minimize the contact time with aqueous solutions, especially under acidic or basic conditions that can catalyze hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst due to moisture. | Ensure all reagents, solvents, and glassware are anhydrous. Run the reaction under an inert atmosphere. |
| Deactivated starting material. | Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. | |
| Insufficient amount of catalyst. | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the ketone, as it complexes with the carbonyl group. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity. | Optimize the reaction temperature and solvent. For Fries rearrangement, higher temperatures generally favor the ortho product.[1][2][3] |
| Product Decomposition | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or GC. |
| Prolonged reaction time at elevated temperatures. | Once the reaction is complete, cool it down promptly and proceed with the work-up. | |
| Oily or Difficult to Purify Product | Presence of unreacted starting materials. | Optimize the reaction stoichiometry and reaction time to ensure complete conversion of the limiting reagent. |
| Formation of polymeric side products. | This can occur at high temperatures. Lower the reaction temperature and consider a slower addition of the acylating agent. | |
| Incomplete removal of the catalyst during work-up. | Ensure a thorough aqueous work-up to remove all traces of the Lewis acid. |
Experimental Protocols
Protocol 1: Direct Friedel-Crafts Acylation of 4-Chlorophenyl Acetate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), place anhydrous aluminum chloride (1.2 eq).
-
Solvent and Reactant Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.
-
Acylating Agent Addition: Add valeryl chloride (1.1 eq) dropwise to the cooled suspension.
-
Substrate Addition: Slowly add a solution of 4-chlorophenyl acetate (1.0 eq) in the same anhydrous solvent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fries Rearrangement of Phenyl Valerate and Subsequent Acetylation
This protocol is a two-step process.
Step 1: Fries Rearrangement of Phenyl Valerate
-
Preparation: In a flame-dried flask, add phenyl valerate (1.0 eq) and a solvent (e.g., nitrobenzene or without solvent).
-
Catalyst Addition: Add anhydrous aluminum chloride (1.5 eq) portion-wise while stirring.
-
Reaction: Heat the mixture to the desired temperature (typically 60-160 °C to control ortho/para selectivity) and maintain for several hours.[3] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and decompose the complex by adding ice and dilute HCl.
-
Purification: Extract the product with a suitable solvent, wash, dry, and purify by column chromatography to isolate 2'-hydroxy-5-chlorovalerophenone.
Step 2: Acetylation of 2'-hydroxy-5-chlorovalerophenone
-
Dissolution: Dissolve the 2'-hydroxy-5-chlorovalerophenone (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Base and Acetylating Agent: Add a base (e.g., triethylamine or pyridine, 1.2 eq) and cool the mixture in an ice bath. Add acetyl chloride or acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and concentrate. Purify the resulting this compound by chromatography or recrystallization.
Visualizations
Caption: Alternative synthetic routes to this compound.
References
Technical Support Center: Optimizing 2'-Acetoxy-5-chlorovalerophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2'-Acetoxy-5-chlorovalerophenone. Our aim is to help you optimize reaction conditions and maximize your product yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via a Fries rearrangement of 4-chlorophenyl pentanoate to form 2'-hydroxy-5'-chlorovalerophenone, followed by acetylation.
Issue 1: Low Yield of 2'-Hydroxy-5'-chlorovalerophenone during Fries Rearrangement
The Fries rearrangement is a key step in forming the desired hydroxy aryl ketone and is often the most critical to optimize.[1][2] Low yields can be attributed to several factors, from catalyst choice to reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid Catalyst | Different Lewis acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) have varying catalytic activities. It is recommended to screen a variety of catalysts to find the most effective one for this specific substrate. |
| Incorrect Reaction Temperature | Temperature plays a crucial role in the regioselectivity of the Fries rearrangement. Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-substituted product.[1][2] A systematic temperature screen is advised to find the optimal balance for the desired isomer. |
| Inappropriate Solvent Polarity | The polarity of the solvent can influence the ratio of ortho and para products. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[1] Experiment with solvents of varying polarities (e.g., nitrobenzene, carbon disulfide, dichloromethane) to optimize for the desired isomer. |
| Side Reactions | The primary side reaction is the cleavage of the ester bond, leading to the formation of 4-chlorophenol.[3] To minimize this, ensure anhydrous conditions and consider using a solid acid catalyst like certain zeolites, which have shown to reduce the formation of phenol byproducts in some cases.[3] |
| Deactivating Substituents | The presence of deactivating groups on the aromatic ring can lead to lower yields.[2] While the chloro group is deactivating, it is an ortho-para director. Ensure that the starting materials are pure and free of any other deactivating impurities. |
Issue 2: Poor Yield or Incomplete Reaction during Acetylation of 2'-Hydroxy-5'-chlorovalerophenone
The final acetylation step to yield this compound is generally a standard esterification. However, issues can still arise, particularly with sterically hindered phenols.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Acetylating Agent | Acetic anhydride is a common and effective acetylating agent. If issues persist, consider using a more reactive agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. |
| Insufficient Catalyst | While often self-catalyzed with acetic anhydride, particularly at higher temperatures, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., DMAP - 4-Dimethylaminopyridine) can significantly increase the reaction rate. |
| Steric Hindrance | The valerophenone moiety at the ortho position to the hydroxyl group may cause some steric hindrance. Ensuring adequate reaction time and temperature is important. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time. |
| Hydrolysis of Product | During workup, ensure that the pH is not excessively acidic or basic for prolonged periods, as this can lead to the hydrolysis of the newly formed ester back to the starting material. A quick and efficient extraction procedure is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to this compound?
A common and effective route involves two main steps:
-
Fries Rearrangement: 4-chlorophenyl pentanoate undergoes a Fries rearrangement, catalyzed by a Lewis acid, to form 2'-hydroxy-5'-chlorovalerophenone.[1][2]
-
Acetylation: The resulting 2'-hydroxy-5'-chlorovalerophenone is then acetylated, typically using acetic anhydride, to yield the final product, this compound.
Q2: Can I perform a direct Friedel-Crafts acylation on 4-chlorophenol?
Direct Friedel-Crafts acylation of phenols can be problematic. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, leading to deactivation of the catalyst or preferential O-acylation (ester formation) rather than the desired C-acylation (ketone formation).[4][5] The Fries rearrangement of the corresponding phenolic ester is often a more reliable method to achieve C-acylation.[6]
Q3: How can I control the formation of ortho vs. para isomers during the Fries Rearrangement?
The ratio of ortho to para isomers is influenced by the reaction conditions:
-
Temperature: Lower temperatures favor the para isomer, while higher temperatures favor the ortho isomer.[1][2]
-
Solvent: Non-polar solvents tend to favor the ortho product, whereas more polar solvents can lead to a higher proportion of the para product.[1]
Q4: What are the common side products in the Fries rearrangement?
The main side product is typically the phenol resulting from the cleavage of the ester bond.[3] Additionally, depending on the reaction conditions, a mixture of ortho and para isomers of the desired product may be formed.
Q5: Are there alternative catalysts for the Fries rearrangement besides traditional Lewis acids?
Yes, research has explored the use of solid acid catalysts, such as certain zeolites, which can offer advantages in terms of recyclability and potentially reduced waste generation.[3] Strong Brønsted acids like trifluoromethanesulfonic acid have also been used.[5]
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-chlorovalerophenone via Fries Rearrangement
-
Preparation of 4-chlorophenyl pentanoate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane).
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Add a base (e.g., triethylamine, 1.1 equivalents).
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Cool the mixture in an ice bath.
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Slowly add valeryl chloride (1.1 equivalents) dropwise.
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Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup to isolate the crude 4-chlorophenyl pentanoate. Purify by vacuum distillation or column chromatography.
-
-
Fries Rearrangement:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., anhydrous aluminum chloride, 1.2 equivalents) and a dry, non-polar solvent (e.g., nitrobenzene or carbon disulfide).
-
Cool the mixture to the desired temperature (e.g., 0-5 °C for para-selectivity, or higher for ortho-selectivity).
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Slowly add a solution of 4-chlorophenyl pentanoate (1 equivalent) in the same dry solvent.
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Stir the reaction at the chosen temperature, monitoring its progress by TLC or GC-MS.
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Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the ortho and para isomers.
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Protocol 2: Synthesis of this compound via Acetylation
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In a round-bottom flask, dissolve 2'-hydroxy-5'-chlorovalerophenone (1 equivalent) in acetic anhydride (3-5 equivalents).
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Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a catalytic amount of a base (e.g., DMAP).
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Heat the mixture with stirring (e.g., to 50-80 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for optimizing the Fries rearrangement step.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Fries Rearrangement | Thermo Fisher Scientific - KE [thermofisher.com]
Technical Support Center: Synthesis of 2'-Acetoxy-5-chlorovalerophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Acetoxy-5-chlorovalerophenone. The following information is designed to help identify and resolve common issues encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Low or no yield of the desired product, this compound.
Possible Causes and Solutions:
-
Deactivated Aromatic Ring: The starting material, likely a substituted phenyl acetate, may be too deactivated for the Friedel-Crafts acylation to proceed efficiently. The acetoxy group is an ortho-, para- director, but the acyl group of the product is deactivating.
-
Solution: Ensure the use of a sufficiently reactive starting material. If the aromatic ring contains strongly deactivating groups, the reaction may not be feasible under standard Friedel-Crafts conditions.
-
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.
-
Solution: Use freshly opened or properly stored anhydrous Lewis acid. The reaction should be carried out under strictly anhydrous conditions, using dried solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Reaction Temperature: The reaction temperature may be too low for the acylation to occur at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or another suitable analytical technique. Be aware that higher temperatures can also promote side reactions.
-
-
Poor Quality Reagents: The 5-chlorovaleroyl chloride or the aromatic substrate may be impure.
-
Solution: Purify the starting materials before use. 5-chlorovaleroyl chloride can be synthesized from 5-chlorovaleric acid and a chlorinating agent like thionyl chloride, followed by distillation.
-
Question 2: The presence of significant amounts of side products is observed in the crude reaction mixture (e.g., multiple spots on TLC, extra peaks in GC-MS or NMR).
Possible Side Products and Mitigation Strategies:
-
Fries Rearrangement Products: The Lewis acid can catalyze the rearrangement of the starting aryl acetate to ortho- and para-hydroxyacetophenones.[1][2][3][4] This is a common side reaction for phenolic esters under Friedel-Crafts conditions.[1][4]
-
Identification: These byproducts will have a free hydroxyl group, which can be identified by IR spectroscopy (broad O-H stretch) and changes in the aromatic region of the ¹H NMR spectrum. They will also have a different retention time in HPLC and GC compared to the desired product.
-
Mitigation:
-
Lower Reaction Temperature: The Fries rearrangement is often favored at higher temperatures.[3] Running the reaction at a lower temperature may suppress this side reaction.
-
Choice of Lewis Acid: Some Lewis acids may favor the Fries rearrangement more than others. Experimenting with alternative catalysts (e.g., ZnCl₂, FeCl₃) might be beneficial.[5]
-
-
-
Hydrolysis of the Acetoxy Group: If water is present in the reaction mixture, the acetoxy group of either the starting material or the product can be hydrolyzed to a phenol.[6][7]
-
Identification: Similar to the Fries rearrangement products, these will show a phenolic hydroxyl group in spectroscopic analysis.
-
Mitigation: Ensure strictly anhydrous reaction conditions.
-
-
Polysubstitution Products: While the acyl group of the product is deactivating, the starting acetoxy group is activating, which could lead to the introduction of more than one acyl group on the aromatic ring, especially if the reaction conditions are harsh.[8]
-
Identification: The mass spectrum will show a molecular ion corresponding to the addition of a second 5-chlorovaleroyl group. The NMR spectrum will show a more complex aromatic substitution pattern.
-
Mitigation: Use a stoichiometric amount of the acylating agent. The acylated product is generally less reactive than the starting material, which helps to prevent polyacylation.[9]
-
-
Intramolecular Cyclization Product (Tetralone Derivative): The 5-chlorovalerophenone product can potentially undergo an intramolecular Friedel-Crafts alkylation to form a tetralone derivative.[2][10] This is more likely to occur at higher temperatures or with prolonged reaction times.
-
Identification: The mass spectrum will show a loss of HCl from the desired product's molecular ion. The ¹H NMR spectrum will lack the characteristic signals of the open chain and show new aliphatic signals corresponding to the cyclic structure.
-
Mitigation: Maintain a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating after the main reaction is complete.
-
Question 3: The isolated product is unstable and decomposes over time.
Possible Causes and Solutions:
-
Residual Acid: Trace amounts of the Lewis acid or HCl generated during the reaction can catalyze the hydrolysis of the acetoxy group or other degradation pathways.
-
Solution: Thoroughly quench the reaction with an appropriate workup procedure (e.g., pouring into ice-water, followed by extraction and washing with a mild base like sodium bicarbonate solution). Ensure complete removal of acidic impurities during purification.
-
-
Presence of Reactive Impurities: The presence of unreacted 5-chlorovaleroyl chloride can lead to further reactions upon storage.
-
Solution: Ensure the purification method (e.g., column chromatography, recrystallization) is effective at removing all starting materials and side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for this reaction?
A1: Aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for Friedel-Crafts acylation. However, its high reactivity can sometimes lead to more side products. Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used and may offer better selectivity in some cases.[5] The optimal catalyst and its amount should be determined experimentally.
Q2: What solvent should I use?
A2: The choice of solvent is crucial. Non-polar, aprotic solvents that do not react with the Lewis acid are preferred. Common choices include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). Nitrobenzene can also be used, but it is a deactivating solvent and may require higher reaction temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system should be developed to clearly separate the starting material, product, and major side products. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is a typical workup procedure for a Friedel-Crafts acylation?
A4: A typical workup involves carefully quenching the reaction mixture by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with water, a dilute solution of a weak base (like sodium bicarbonate) to remove any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Data Presentation: Potential Side Products
| Side Product | Potential Cause | Suggested Analytical Method for Identification |
| ortho/para-Hydroxyacetophenone | Fries Rearrangement | ¹H NMR, IR, GC-MS, HPLC |
| 2'-Hydroxy-5-chlorovalerophenone | Hydrolysis of Acetoxy Group | ¹H NMR, IR, GC-MS, HPLC |
| Di-acylated Product | Polysubstitution | MS, ¹H & ¹³C NMR |
| Tetralone Derivative | Intramolecular Cyclization | MS, ¹H & ¹³C NMR |
| 4-Chlorophenol | Hydrolysis of starting material | GC-MS, HPLC |
Experimental Protocols
Disclaimer: The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for Friedel-Crafts acylation and may require optimization for specific laboratory conditions and reagent purity.
Synthesis of 5-chlorovaleroyl chloride:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-chlorovaleric acid (1 equivalent).
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Add thionyl chloride (1.5 to 2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the resulting 5-chlorovaleroyl chloride by vacuum distillation.
Friedel-Crafts Acylation for the Synthesis of this compound:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorovaleroyl chloride (1 equivalent) in anhydrous dichloromethane to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 4-chlorophenyl acetate (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.
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Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. The Cascade [1,5]-Hydride Shift/Intramolecular C(sp3)–H Activation: A Powerful Approach to the Construction of Spiro-Tetrahydroquinoline Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2'-Acetoxy-5-chlorovalerophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2'-Acetoxy-5-chlorovalerophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, which is likely synthesized via a Friedel-Crafts acylation reaction.
Diagram of the General Troubleshooting Workflow:
Caption: A general workflow for troubleshooting the purification of this compound.
Issue 1: Low Purity of Crude Product After Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials (4-chlorophenyl acetate and valeryl chloride) are still present, consider extending the reaction time or increasing the temperature moderately. | Increased conversion of starting materials to the desired product. |
| Side Reactions (e.g., O-acylation, polyacylation) | Optimize reaction conditions. A common side reaction in Friedel-Crafts acylation of phenols is O-acylation.[1] Ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃) in stoichiometric amounts to favor C-acylation.[2] Running the reaction at a lower temperature may also reduce the formation of byproducts. | Minimized formation of isomeric and poly-acylated impurities. |
| Hydrolysis of Starting Material or Product | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride or the acetoxy group.[3] | Reduced presence of 4-chlorophenol and valeric acid in the crude product. |
| Impure Valeryl Chloride | Use freshly distilled or high-purity valeryl chloride. Impurities in the acyl chloride can lead to corresponding impurities in the final product. Valeryl chloride can contain impurities like valeric acid. | A cleaner crude product with fewer unknown peaks in the analytical data. |
Issue 2: Difficulty in Purifying the Product by Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize, it may be too impure or an oil at room temperature. Attempt purification by column chromatography first to remove the bulk of the impurities. | Isolation of a more concentrated product that may then be amenable to crystallization. |
| Inappropriate Recrystallization Solvent | Perform a solvent screen with small amounts of the crude product. Good solvents will dissolve the compound when hot but not when cold. Consider single solvents like ethanol, isopropanol, or hexane, or a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane). | Formation of well-defined crystals upon cooling, leaving impurities in the mother liquor. |
| Presence of Oily Impurities | Oily impurities can hinder crystal formation. Try washing the crude product with a non-polar solvent like hexane to remove non-polar oils before recrystallization. | A solid crude product that is easier to handle and recrystallize. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Based on the probable synthetic route (Friedel-Crafts acylation), the most common impurities are:
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Starting Materials: Unreacted 4-chlorophenyl acetate and valeryl chloride.
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Side-Reaction Products: The ortho-acylated isomer (3'-acetoxy-5'-chlorovalerophenone) and di-acylated products.
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Hydrolysis Products: 4-chlorophenol (from hydrolysis of the starting ester) and valeric acid (from hydrolysis of valeryl chloride).
-
De-acetylated Product: 2'-Hydroxy-5'-chlorovalerophenone, if the acetoxy group is cleaved during workup or purification.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For aromatic ketones, a good starting point is often a polar protic solvent like ethanol or isopropanol. If the compound is too soluble even at low temperatures, a two-solvent system can be effective. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate or acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.
Q3: What are the recommended conditions for column chromatography?
A3: For the purification of moderately polar compounds like this compound, a silica gel stationary phase is appropriate. A good starting mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate in hexane and gradually increasing the polarity, will likely provide the best separation.
Table of Recommended Mobile Phase Gradients for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 95 | 5 | Elution of non-polar impurities. |
| 2 | 90 | 10 | Elution of the desired product. |
| 3 | 80 | 20 | Elution of more polar impurities. |
| 4 | 50 | 50 | Column wash to elute highly polar compounds. |
Q4: How can I remove acidic impurities like 4-chlorophenol or valeric acid?
A4: Acidic impurities can often be removed by a simple liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move into the aqueous layer. Be cautious, as the acetoxy group can be susceptible to hydrolysis under strongly basic conditions.
Diagram of an Acid-Base Extraction Workflow:
Caption: Workflow for the removal of acidic impurities via liquid-liquid extraction.
Q5: My purified product shows signs of degradation over time. What are the likely degradation pathways and how can I prevent this?
A5: The acetoxy group is an ester, which can be susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This would lead to the formation of 2'-Hydroxy-5'-chlorovalerophenone and acetic acid. To prevent degradation, store the purified product in a tightly sealed container, in a cool, dry, and dark place. Using an inert atmosphere (e.g., argon or nitrogen) for long-term storage is also recommended. The presence of residual acidic or basic impurities can catalyze this degradation. Therefore, ensuring high purity is crucial for stability.
References
preventing degradation of 2'-Acetoxy-5-chlorovalerophenone during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2'-Acetoxy-5-chlorovalerophenone during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary degradation pathways for this compound are likely hydrolysis, oxidation, and photodegradation. The acetoxy group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The entire molecule can also be sensitive to light and oxidation.[1][2]
Q2: What are the visible signs of degradation?
A2: Degradation may not always be visible. However, you might observe a change in the physical appearance of the substance, such as discoloration (e.g., yellowing), clumping, or the development of an odor. The most reliable way to detect degradation is through analytical methods like HPLC, which can identify and quantify impurities.
Q3: How can I prevent hydrolysis of the acetoxy group?
A3: To prevent hydrolysis, it is crucial to store the compound in a dry (anhydrous) environment and to avoid exposure to acidic or basic conditions.[3] Using inert gas (like argon or nitrogen) to backfill the storage container can help displace moisture.
Q4: What is the recommended temperature for storing this compound?
A4: For long-term storage, it is recommended to keep the compound in a cool, well-ventilated area.[4] Refrigeration (2-8 °C) is advisable. For highly sensitive applications, storage at -20 °C might be necessary. Avoid repeated freeze-thaw cycles.
Q5: How does light affect the stability of this compound?
A5: Aromatic ketones can be susceptible to photodegradation. To minimize this, store the compound in an amber or opaque container to protect it from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound | Perform a forced degradation study to identify potential degradation products.[5][6] Review storage conditions for exposure to moisture, light, or extreme temperatures. |
| Change in physical appearance (e.g., color) | Oxidation or photodegradation | Store the compound under an inert atmosphere (e.g., argon) and in a light-protecting container. |
| Inconsistent experimental results | Inconsistent purity of the starting material due to degradation | Re-test the purity of the compound before each use. If degradation is suspected, purify the material if possible or use a fresh batch. |
| Decreased potency or activity | Degradation of the active compound | Confirm the identity and purity of the compound using analytical techniques such as NMR or mass spectrometry. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
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Hydrochloric acid (HCl), 0.1 N
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Sodium hydroxide (NaOH), 0.1 N
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
-
Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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pH meter
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HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N NaOH. Keep the solution at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve a known amount of the compound in a 3% solution of H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
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Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber (ICH Q1B guidelines).
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Routine Purity Assessment by HPLC
Objective: To quantify the purity of this compound and detect any degradation products.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution to be tested at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Example)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60 °C | 15.2% | 2 |
| 0.1 N NaOH | 8 h | RT | 45.8% | 3 |
| 3% H₂O₂ | 24 h | RT | 8.5% | 1 |
| Heat | 48 h | 70 °C | 5.1% | 1 |
| Light | 7 days | RT | 12.3% | 2 |
Visualizations
Caption: Logical relationship between storage conditions and degradation factors.
Caption: Recommended workflow for handling this compound.
Caption: Potential hydrolysis degradation pathway.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. discovery.researcher.life [discovery.researcher.life]
challenges in the characterization of 2'-Acetoxy-5-chlorovalerophenone
Welcome to the technical support center for the characterization of 2'-Acetoxy-5-chlorovalerophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of this compound?
A1: The primary challenges in characterizing this compound stem from its molecular structure. The presence of a labile acetoxy group makes the compound susceptible to hydrolysis. The chlorovalerophenone backbone can be prone to thermal degradation, particularly during gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, the combination of the aromatic ring, the ketone, and the chiral center at the 2-position can lead to complex NMR spectra that may be challenging to interpret due to overlapping signals.
Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in the ¹H NMR spectrum of this compound can arise from several factors. One common reason is the presence of conformational isomers (rotamers) around the single bonds, which can be common in molecules with flexible side chains. Another possibility is sample degradation, especially if the sample has been stored for an extended period or exposed to moisture, leading to hydrolysis of the acetoxy group. Sample concentration and the choice of NMR solvent can also affect peak shape.[1]
Q3: I am having difficulty obtaining a clear molecular ion peak in my mass spectrum. Why is this happening?
A3: The absence or weakness of the molecular ion peak in the mass spectrum of this compound is likely due to the lability of the molecule under typical electron ionization (EI) conditions. The molecule can readily fragment, with common losses including the acetoxy group, the chlorophenyl group, and cleavage of the valerophenone side chain. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), may be more suitable for observing the molecular ion.
Q4: What are the expected major fragmentation patterns in the mass spectrum of this compound?
A4: The mass spectrum of this compound is expected to show characteristic fragmentation patterns for ketones, aromatic compounds, and halogenated compounds. Key fragmentation pathways include:
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Alpha-cleavage: Breakage of the bond between the carbonyl group and the adjacent carbon atoms.
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Loss of the acetoxy group: Cleavage of the ester linkage.
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Fragmentation of the valerophenone chain: Loss of alkyl fragments.
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Cleavage at the chlorophenyl group: Loss of the aromatic portion of the molecule.
Q5: What is the best chromatographic technique for analyzing this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the recommended technique for the analysis of this compound. This method avoids the high temperatures used in gas chromatography, which can cause thermal degradation of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer is a good starting point for method development.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Complex, overlapping signals in the aromatic region. | The chloro-substituent on the aromatic ring leads to complex splitting patterns. | - Use a higher field strength NMR spectrometer to improve signal dispersion.- Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment. |
| Broad peaks observed for the aliphatic protons. | - Presence of rotamers.- Sample degradation (hydrolysis). | - Acquire the spectrum at an elevated temperature to coalesce the signals from different rotamers.- Prepare a fresh sample and ensure the use of a dry NMR solvent. |
| Unexpected peaks in the spectrum. | - Presence of impurities from the synthesis (e.g., starting materials, byproducts).- Hydrolysis of the acetoxy group, leading to the formation of the corresponding alcohol. | - Purify the sample using techniques such as column chromatography or recrystallization.- Compare the spectrum to that of a known standard, if available.- Acquire a spectrum in D₂O to check for exchangeable protons from the alcohol. |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed with EI-MS. | The molecule is unstable under electron ionization and readily fragments. | - Use a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).- If using GC-MS, lower the injector temperature to minimize thermal degradation. |
| Inconsistent fragmentation pattern between runs. | Thermal degradation in the GC inlet is occurring to varying extents. | - Optimize the GC injector temperature and carrier gas flow rate.- Use a deactivated injector liner.- Consider derivatization to a more thermally stable compound, although this can be complex for ketones.[2] |
| Presence of unexpected ions in the mass spectrum. | - Impurities in the sample.- In-source reactions or degradation. | - Analyze the sample by LC-MS to avoid thermal degradation.- Purify the sample prior to analysis. |
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | - Inappropriate mobile phase pH.- Column overload.- Interaction of the analyte with active sites on the column. | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a different stationary phase. |
| Multiple peaks for a supposedly pure sample. | - On-column degradation (hydrolysis).- Presence of isomers that are separated under the chromatographic conditions. | - Ensure the mobile phase is not strongly acidic or basic.- Use a buffered mobile phase to maintain a stable pH.- If isomers are present, optimize the mobile phase composition and temperature to improve resolution or cause co-elution if separation is not desired. |
| Shifting retention times. | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and flush the column regularly. |
Data Presentation
Predicted ¹H NMR Data
Note: The following data is a prediction based on typical chemical shifts for similar functional groups and is for illustrative purposes. Actual chemical shifts may vary.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aromatic Protons | 7.2 - 7.8 | m | - |
| -CH(OAc)- | 5.1 - 5.4 | dd | 6-8 |
| -CH₂- (adjacent to carbonyl) | 2.8 - 3.1 | t | 7-9 |
| -CH₂- (middle of chain) | 1.6 - 1.9 | m | - |
| -CH₂- (terminal) | 0.9 - 1.2 | t | 7-9 |
| -OCOCH₃ | 2.0 - 2.2 | s | - |
Predicted Mass Spectrometry Fragmentation
Note: The following m/z values are predicted for the major fragments and are for illustrative purposes. The actual mass spectrum will depend on the ionization method and energy.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 254/256 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 211/213 | [M - COCH₃]⁺ |
| 195/197 | [M - OCOCH₃]⁺ |
| 153/155 | [Cl-C₆H₄-CO]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
| 59 | [OCOCH₃]⁺ |
| 43 | [COCH₃]⁺ |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of this compound.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is dry.
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
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Use a spectrometer with a field strength of at least 400 MHz.
-
Shim the instrument to obtain good resolution.
-
Set the acquisition parameters:
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Spectral width: ~16 ppm
-
Pulse angle: 30-45 degrees
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Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
Data Acquisition and Processing:
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Acquire the ¹H NMR spectrum.
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Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
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Integrate the peaks and determine the multiplicities and coupling constants.
-
Protocol 2: Reversed-Phase HPLC
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Sample Preparation:
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Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended for initial method development. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection: UV at a wavelength determined from a UV scan of the analyte (e.g., 254 nm).
-
-
Analysis:
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Inject the standards and the sample.
-
Identify the peak corresponding to this compound by comparing the retention time with that of a standard.
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Quantify the analyte using a calibration curve generated from the standards.
-
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Troubleshooting logic for common issues in the analysis of this compound.
References
Technical Support Center: Purification of 2'-Acetoxy-5-chlorovalerophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2'-Acetoxy-5-chlorovalerophenone from a typical reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Extraction | - Incomplete reaction. - Presence of starting materials (e.g., 5-chlorovaleroyl chloride, a substituted chlorophenol). - Formation of isomeric byproducts (e.g., ortho/para isomers from Friedel-Crafts acylation).[1][2][3] - Hydrolysis of the acetoxy group. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Perform a preliminary purification step, such as a solvent wash or precipitation, to remove the bulk of unreacted starting materials. - Employ column chromatography to separate isomers. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is often effective. - Ensure all workup and purification steps are performed under anhydrous conditions to prevent hydrolysis. |
| Difficulty in Achieving High Purity by Recrystallization | - Inappropriate solvent choice. - Presence of impurities with similar solubility to the product. - Oiling out of the product instead of crystallization. | - Perform a solvent screen to identify a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[4] - If a single solvent is ineffective, try a binary solvent system. - If isomeric impurities are present, recrystallization may not be sufficient. Consider column chromatography as a primary purification method.[5] - To prevent oiling out, ensure the solution is not supersaturated and allow for slow cooling. Seeding with a pure crystal can also promote crystallization. |
| Product Decomposition on Silica Gel Column | - The acetoxy group is sensitive to the acidic nature of silica gel, leading to hydrolysis. - The ketone functional group may be susceptible to degradation. | - Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. - Use an alternative stationary phase like neutral alumina. - Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient. |
| Co-elution of Impurities During Column Chromatography | - Inadequate separation between the product and impurities in the chosen solvent system. - Overloading the column. | - Optimize the solvent system using TLC to achieve a clear separation between the product spot and impurity spots. - Use a shallower solvent gradient during elution to improve resolution. - Ensure the amount of crude product loaded onto the column does not exceed its capacity (typically 1-5% of the silica gel weight). |
| Inaccurate Purity Assessment | - Limitations of the analytical technique used (e.g., TLC, NMR). - Presence of non-UV active impurities. | - Utilize multiple analytical techniques for a comprehensive purity assessment, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. - For non-UV active impurities, consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) with HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely composition of the crude reaction mixture when synthesizing this compound?
A1: The synthesis of this compound likely involves the Friedel-Crafts acylation of a protected chlorophenol with 5-chlorovaleroyl chloride.[1][3] Therefore, the crude mixture may contain:
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The desired product (this compound).
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Unreacted starting materials (e.g., the acetylated chlorophenol and 5-chlorovaleroyl chloride).
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Isomeric byproducts, particularly the para-isomer if the ortho-isomer is the target, and vice-versa.[2][6]
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De-acetylated product (2'-hydroxy-5-chlorovalerophenone).
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Lewis acid catalyst (e.g., aluminum chloride) residues.
Q2: Which purification technique is generally most effective for this compound?
A2: For achieving high purity, especially when dealing with isomeric byproducts, column chromatography is typically the most effective method.[5] Recrystallization can be a good subsequent step for further purification if a suitable solvent is found.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. By spotting the crude mixture, the fractions collected, and a pure standard (if available), you can track the elution of the desired product and identify fractions containing impurities. For quantitative assessment of purity, HPLC is the preferred method.
Q4: What are some suitable solvent systems for column chromatography?
A4: A common starting point for the column chromatography of moderately polar compounds like acetoxy-ketones is a mixture of a non-polar solvent and a polar solvent. A gradient of ethyl acetate in hexane is a good first choice. For example, starting with 5% ethyl acetate in hexane and gradually increasing the polarity to 20-30% ethyl acetate. The optimal system should be determined by preliminary TLC analysis.
Q5: My purified product shows a lower melting point than expected. What could be the reason?
A5: A depressed and broadened melting point is a classic indicator of the presence of impurities. Even small amounts of isomeric byproducts or residual solvents can significantly affect the melting point. Further purification or more thorough drying may be necessary.
Quantitative Data Summary
The following table presents typical, albeit illustrative, data for the purification of this compound. Actual results will vary depending on the specific reaction conditions and purification protocol.
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Typical Yield | Key Impurities Removed |
| Liquid-Liquid Extraction | 50-60% | 70-80% | >90% | Water-soluble byproducts, catalyst residues. |
| Recrystallization | 70-80% | 90-95% | 60-80% | Unreacted starting materials, some isomeric byproducts. |
| Column Chromatography | 70-80% | >98% | 70-90% | Isomeric byproducts, closely related impurities. |
| Combined Approach (Column + Recrystallization) | 50-60% | >99.5% | 50-70% | Trace impurities. |
Detailed Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Secure the column in a vertical position. c. Add a small plug of glass wool or cotton to the bottom of the column. d. Add a thin layer of sand on top of the plug. e. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). f. Pour the slurry into the column, ensuring no air bubbles are trapped. g. Gently tap the column to pack the silica gel uniformly. h. Add a layer of sand on top of the silica gel bed. i. Drain the solvent until it is level with the top of the sand.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette. c. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions in test tubes or flasks. c. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute compounds of increasing polarity. d. The flow rate can be controlled by applying gentle air pressure to the top of the column (flash chromatography).
4. Fraction Analysis: a. Monitor the fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions.
5. Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid or oil under high vacuum to remove any residual solvent. c. Characterize the purified product using appropriate analytical techniques (NMR, MS, etc.) and determine the yield.
Purification Workflow Diagram
References
- 1. doubtnut.com [doubtnut.com]
- 2. youtube.com [youtube.com]
- 3. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 4. Purification of hydroxyquinol 1,2-dioxygenase and maleylacetate reductase: the lower pathway of 2,4,5-trichlorophenoxyacetic acid metabolism by Burkholderia cepacia AC1100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
increasing the reaction rate of 2'-Acetoxy-5-chlorovalerophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-Acetoxy-5-chlorovalerophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a reaction that typically proceeds via a Friedel-Crafts acylation or a Fries rearrangement of a phenolic ester.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly. Use a freshly opened or properly stored container. | A significant increase in the reaction rate and product formation. |
| Insufficient Catalyst | In Friedel-Crafts acylations and Fries rearrangements, the catalyst is often required in stoichiometric amounts or even in excess because it complexes with both the starting material and the product.[1] Gradually increase the molar ratio of the catalyst to the starting material. | Improved conversion of the starting material to the desired product. |
| Low Reaction Temperature | While lower temperatures can favor para-selectivity in Fries rearrangements, they can also significantly slow down the reaction rate.[2][3] Gradually increase the reaction temperature in increments of 10°C. | An observable increase in the rate of product formation. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.[4] If using a non-polar solvent, consider switching to a polar aprotic solvent like nitrobenzene or dichloromethane. | Enhanced reaction rate and potentially altered regioselectivity. |
| Deactivated Substrate | The presence of strongly deactivating groups on the aromatic ring can hinder the electrophilic substitution.[5] For phenolic esters, the Lewis acid can complex with the phenolic oxygen, reducing the ring's reactivity.[5][6] In such cases, harsher reaction conditions (higher temperature, stronger Lewis acid) may be necessary. | Improved product yield under more forcing conditions. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reaction Temperature | The rate of most chemical reactions increases with temperature.[7] Carefully increase the reaction temperature, monitoring for the formation of side products. | A faster conversion of starting material to product. |
| Insufficient Catalyst Loading | The catalyst concentration is a key driver of the reaction rate. Increase the amount of Lewis acid catalyst used. | A proportional increase in the reaction rate. |
| Poor Mixing | In heterogeneous reactions, or with viscous solutions, inefficient stirring can limit the contact between reactants and the catalyst. Increase the stirring rate or use a more powerful mechanical stirrer. | A more consistent and potentially faster reaction. |
| Inhibitors Present | Trace amounts of water or other nucleophiles in the reagents or solvent can quench the Lewis acid catalyst. Ensure all reagents and solvents are thoroughly dried. | An increase in the effective catalyst concentration and a corresponding increase in the reaction rate. |
Issue 3: Formation of Side Products (e.g., ortho-isomer, O-acylated product)
| Parameter | Effect on Product Ratio | Recommendation for Increasing this compound (para-isomer) Yield |
| Temperature | Lower temperatures (e.g., < 60°C) generally favor the formation of the para-isomer in a Fries rearrangement, while higher temperatures (> 160°C) favor the ortho-isomer.[3] | Maintain a lower reaction temperature to maximize the yield of the desired para-product. |
| Solvent Polarity | The solvent can influence the stability of the intermediates and transition states, thereby affecting the ortho/para selectivity.[4] | Experiment with solvents of varying polarity (e.g., carbon disulfide, dichloromethane, nitrobenzene) to find the optimal conditions for para-selectivity. |
| Catalyst Concentration | A higher concentration of the Lewis acid catalyst tends to favor the Fries rearrangement (C-acylation) over O-acylation.[6] | Use at least a stoichiometric amount of the Lewis acid to promote the formation of the C-acylated product. |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to isomerization or decomposition of the product. | Monitor the reaction progress by TLC or GC and quench the reaction once the formation of the desired product has maximized. |
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of this compound from 4-chlorophenyl acetate and valeryl chloride?
The synthesis can proceed through two primary pathways:
-
Direct Friedel-Crafts Acylation: This is less likely as the acetoxy group is an activating group, and the reaction would likely occur on the aromatic ring of a different starting material.
-
Fries Rearrangement: This is a more plausible pathway where the starting material is 4-chlorophenyl valerate, which would first be synthesized from 4-chlorophenol and valeryl chloride. Alternatively, if starting with 4-chlorophenyl acetate and valeryl chloride, an initial transesterification might occur, followed by a Fries rearrangement. The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[2][8] This rearrangement is typically ortho and para selective.[2]
Q2: Which catalyst is best for this synthesis?
Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for Friedel-Crafts acylations and Fries rearrangements.[5][9] However, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) can also be used.[10] The choice of catalyst may influence the reaction rate and selectivity.
Q3: How can I minimize the formation of the ortho-isomer?
The formation of the ortho- versus the para-isomer is often temperature-dependent in a Fries rearrangement. Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (this compound), while higher temperatures tend to yield more of the ortho-isomer.[3]
Q4: My reaction is not going to completion. What can I do?
Several factors could contribute to an incomplete reaction:
-
Insufficient catalyst: As the catalyst can form complexes with the product, a stoichiometric amount or more is often necessary.[10]
-
Reaction time: Some Friedel-Crafts reactions can be slow and may require extended reaction times. Monitor the reaction progress over a longer period.
-
Temperature: If the reaction is too slow at a lower temperature, a moderate increase in temperature may be necessary, but be mindful of the potential for increased side product formation.[7]
Q5: I am observing the formation of an ester instead of the desired ketone. Why is this happening?
The formation of a phenolic ester (O-acylation) is a competing reaction to the desired C-acylation (ketone formation).[1] O-acylation is often kinetically favored, especially at lower catalyst concentrations.[6] To favor the formation of the ketone via the Fries rearrangement, ensure you are using a sufficient amount of the Lewis acid catalyst.
Experimental Protocols
General Protocol for Fries Rearrangement of 4-chlorophenyl acetate with Valeryl Chloride
This is a representative protocol based on general procedures for Fries rearrangements. Optimal conditions may vary and should be determined experimentally.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Addition of Reactants: Cool the suspension to 0-5°C in an ice bath. Slowly add a solution of 4-chlorophenyl acetate (1 molar equivalent) and valeryl chloride (1.1 molar equivalents) in the same dry solvent via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the desired temperature (e.g., room temperature or slightly elevated) while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Fries Rearrangement | Thermo Fisher Scientific - DK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: 2'-Acetoxy-5-chlorovalerophenone Production
Welcome to the technical support center for the synthesis of 2'-Acetoxy-5-chlorovalerophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation reaction . This typically involves the reaction of a parasubstituted acetylated chlorophenol (like 4-chlorophenyl acetate) with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The subsequent work-up and purification steps are crucial for obtaining a high-purity product.
Q2: What are the most common impurities I should expect in my final product?
A2: Impurities can arise from several sources including side reactions, unreacted starting materials, and subsequent degradation. The most common impurities include:
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Isomeric Products: Acylation at different positions on the aromatic ring can lead to the formation of positional isomers.
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O-Acylation Product: Instead of the desired C-acylation on the aromatic ring, the acyl group may react with the phenolic oxygen, forming a phenyl ester. This is a common competing reaction when working with phenols.[1][2][3]
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Di-acylated Products: Although less common in acylation than alkylation, under forcing conditions, a second acylation of the aromatic ring can occur.
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Unreacted Starting Materials: Residual 4-chlorophenyl acetate and 5-chlorovaleric acid (from the hydrolysis of 5-chlorovaleryl chloride) may be present.
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Hydrolysis Product: The 2'-acetoxy group can be hydrolyzed to a hydroxyl group, yielding 2'-Hydroxy-5-chlorovalerophenone, particularly during aqueous work-up or prolonged storage.
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended for effective impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. It provides both retention time and mass spectral data for compound identification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities, including less volatile compounds and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is invaluable for identifying unknown impurities and confirming the structure of the desired product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Friedel-Crafts acylations are often temperature-sensitive. Running the reaction at too low a temperature can result in a slow reaction rate, while too high a temperature can lead to increased side products. |
| Inadequate Catalyst Activity | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Moisture can deactivate the catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Competing O-Acylation | In reactions involving phenols, O-acylation can be a significant competing reaction.[1][2][3] To favor C-acylation, increase the amount of Lewis acid catalyst. A higher catalyst concentration promotes the Fries rearrangement of the O-acylated product to the desired C-acylated product. |
| Poor Quality Starting Materials | Ensure the purity of your starting materials (4-chlorophenyl acetate and 5-chlorovaleryl chloride). Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
Issue 2: High Levels of Isomeric Impurities
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | The directing effects of the substituents on the aromatic ring influence the position of acylation. The chlorine and acetoxy groups will direct the incoming acyl group. To maximize the desired isomer, carefully control the reaction temperature and the rate of addition of the acylating agent. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer. |
| Ineffective Purification | Isomers can be difficult to separate. Employ high-resolution purification techniques. Flash column chromatography with a carefully selected solvent system or preparative HPLC may be necessary. Recrystallization can also be effective if there is a significant difference in the solubility of the isomers. |
Issue 3: Presence of Hydrolysis Product (2'-Hydroxy-5-chlorovalerophenone)
| Potential Cause | Suggested Solution |
| Harsh Aqueous Work-up | The acetoxy group is susceptible to hydrolysis, especially under acidic or basic conditions. During the work-up, use a mild base (e.g., sodium bicarbonate solution) to neutralize the reaction mixture and minimize contact time with the aqueous phase. |
| Improper Storage | Store the final product in a cool, dry, and dark place. The presence of moisture and light can promote hydrolysis over time. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the mixture to 0°C in an ice bath. To the dropping funnel, add a solution of 4-chlorophenyl acetate (1.0 equivalent) and 5-chlorovaleryl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of ice-cold water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified product in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions (Example):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-450 m/z.
-
-
Data Analysis: Identify the peaks by comparing the mass spectra with a library database (e.g., NIST). Quantify the impurities based on their peak areas relative to the main product peak.
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude this compound under Different Reaction Conditions
| Impurity | Condition A (1.1 eq. AlCl₃, 25°C) | Condition B (2.5 eq. AlCl₃, 0°C) |
| This compound (Product) | 85.2% | 92.5% |
| 4-chlorophenyl acetate (Starting Material) | 5.3% | 1.8% |
| O-Acylation Isomer | 6.8% | 3.1% |
| Positional Isomer (ortho) | 2.1% | 1.5% |
| 2'-Hydroxy-5-chlorovalerophenone | 0.6% | 1.1% |
Data is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Synthesis of 2'-Acetoxy-5-chlorovalerophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Acetoxy-5-chlorovalerophenone. The guidance is structured to address specific issues that may be encountered during experimentation, with a focus on the critical role of solvent selection.
Experimental Protocol: A General Procedure
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. Below is a general experimental protocol based on established methodologies for similar transformations.
Reaction Scheme:
Materials:
-
4-chlorophenyl acetate
-
5-chlorovaleryl chloride
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene)
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Hydrochloric Acid (HCl) solution (for workup)
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Sodium Bicarbonate (NaHCO₃) solution (for workup)
-
Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (1.1 to 2.5 equivalents) in the chosen anhydrous solvent.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. To the stirred suspension, add 4-chlorophenyl acetate (1.0 equivalent) dissolved in the anhydrous solvent. Subsequently, add 5-chlorovaleryl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by a cold dilute HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.
Solvent Effects on Synthesis: A Comparative Overview
The choice of solvent can significantly impact the yield, purity, and reaction time of the Friedel-Crafts acylation. The following table summarizes the expected effects of commonly used solvents in the synthesis of this compound.
| Solvent | Polarity | Expected Yield | Expected Purity | Typical Reaction Time | Key Considerations |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Good | 4-8 hours | Good solvent for reactants and Lewis acid complexes. Can participate in side reactions at high temperatures. |
| Carbon Disulfide (CS₂) | Nonpolar | High | High | 2-6 hours | Often provides high yields and clean reactions. Highly flammable and toxic; requires careful handling. |
| Nitrobenzene | Polar Aprotic | Moderate | Moderate to Good | 6-12 hours | Can increase the reactivity of deactivated substrates. Difficult to remove during workup due to its high boiling point. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Moderate to High | Good | 4-8 hours | Similar to DCM but with a higher boiling point, allowing for higher reaction temperatures. |
| Nitromethane | Polar Aprotic | Low to Moderate | Moderate | 8-16 hours | Can form stable complexes with Lewis acids, potentially inhibiting the reaction. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Q1: I am observing very low or no conversion of my starting material (4-chlorophenyl acetate). What could be the issue?
A1: This is a common issue in Friedel-Crafts reactions and can stem from several factors:
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Inactive Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that the catalyst is fresh and has been handled under strictly anhydrous conditions. The reaction should be set up under an inert atmosphere.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1] You may need to increase the molar ratio of the Lewis acid to the substrate.
-
Low Reaction Temperature: The acylation of a deactivated ring (due to the electron-withdrawing nature of the chloro and acetoxy groups) may require higher temperatures to proceed. Consider increasing the reaction temperature or using a higher-boiling solvent like 1,2-dichloroethane.
-
Inappropriate Solvent: The choice of solvent can dramatically affect reactivity. A nonpolar solvent like carbon disulfide can sometimes enhance the electrophilicity of the acylating agent. Conversely, a more polar solvent like nitrobenzene might be necessary if the substrate is particularly unreactive, though this can complicate workup.
Q2: My reaction works, but I am getting a very low yield of this compound. How can I improve this?
A2: Low yields can be attributed to several factors, many of which are related to the points in Q1. Additionally, consider the following:
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, consider extending the reaction time or increasing the temperature.
-
Product Loss During Workup: The workup procedure must be performed carefully. Quenching the reaction with ice/HCl should be done slowly and at a low temperature to avoid decomposition of the product. Ensure complete extraction of the product from the aqueous layer.
-
Suboptimal Purification: The product may be lost during purification. Optimize your column chromatography conditions, such as the silica gel to crude product ratio and the eluent polarity, to ensure good separation and recovery.
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Side Reactions: The formation of byproducts will lower the yield of the desired product. See Q3 for more details on potential side reactions.
Q3: My TLC and/or NMR analysis shows multiple spots/products. What are the likely side reactions?
A3: The presence of multiple products is a common challenge in Friedel-Crafts acylation. Potential side reactions include:
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Fries Rearrangement: The acetyl group on the starting material (4-chlorophenyl acetate) can migrate from the oxygen to the aromatic ring under the influence of the Lewis acid, leading to the formation of hydroxyacetophenone derivatives. This is more likely to occur at higher temperatures. To minimize this, use the lowest effective reaction temperature.
-
Positional Isomers: While the acetoxy group is an ortho-, para-director, the substitution pattern of the final product can be influenced by steric hindrance and the reaction conditions. You may obtain a mixture of isomers. The choice of solvent can influence the isomer ratio.
-
Polysubstitution: Although the acylated product is generally deactivated towards further acylation, polysubstitution can occur under harsh reaction conditions (high temperature, excess acylating agent and catalyst).[2]
-
Deacylation: The acylation reaction can be reversible, especially at higher temperatures, leading to the regeneration of the starting material.
To address these issues, carefully control the reaction temperature and the stoichiometry of the reactants and catalyst. A thorough analysis of the side products by techniques like GC-MS can help in identifying their structures and optimizing the reaction conditions to minimize their formation.
Q4: I see the formation of my product, but over time, it seems to disappear and my starting material reappears on the TLC plate. What is happening?
A4: This observation suggests that the Friedel-Crafts acylation is reversible under your reaction conditions, leading to deacylation of the product. This is more likely to occur at elevated temperatures. To mitigate this, try running the reaction at a lower temperature for a longer period. Additionally, the choice of solvent can influence the stability of the product-Lewis acid complex and thus the extent of the reverse reaction.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key experimental parameters and the desired outcome in the synthesis of this compound.
dot
Caption: Key parameters influencing the outcome of the synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2'-Acetoxy-5-chlorovalerophenone, a key intermediate in pharmaceutical synthesis. The focus is on the validation of a primary High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of alternative techniques. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a prevalent and robust technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] A hypothetical, yet representative, validated HPLC method for this compound is detailed below.
Experimental Protocol: HPLC Method
A reversed-phase HPLC method was developed and validated for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by serial dilution.
-
Sample Preparation: The sample containing this compound was dissolved and diluted in the mobile phase to a final concentration within the linear range of the method.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC method for a pharmaceutical intermediate like this compound, based on ICH guidelines.[1][5][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. | The method is specific. No interfering peaks were observed. |
| Linearity (R²) | R² ≥ 0.995 | 0.999 |
| Range (µg/mL) | To be defined based on the application. | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust. |
Comparison with Alternative Analytical Methods
While HPLC is the most common technique, other methods could potentially be employed for the analysis of this compound. The following table provides a comparative overview.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Applicability |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and specificity. Suitable for a wide range of compounds. | Higher cost of instrumentation and solvents. | Routine quality control, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents and volatile impurities. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer of sorbent with detection via densitometry. | High sample throughput, low cost per sample. | Lower resolution and sensitivity compared to HPLC. | Preliminary screening, and semi-quantitative analysis. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds. | In-process controls where specificity is not a major concern. |
Visualizations
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Comparison of Analytical Techniques
This diagram provides a logical relationship between the primary and alternative analytical methods for this compound.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. hawach.com [hawach.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Reactivity of 2'-Acetoxy-5-chlorovalerophenone and Structurally Similar Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2'-Acetoxy-5-chlorovalerophenone, a substituted aromatic ketone of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on established principles of organic chemistry and data from structurally analogous ketones. The guide will explore the anticipated effects of the acetoxy and chloro substituents on the reactivity of the valerophenone backbone and compare it with other relevant ketones.
Introduction to Ketone Reactivity
The reactivity of a ketone is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors. Nucleophilic addition to the carbonyl group is a fundamental reaction, and its rate is sensitive to the substituents attached to the ketone. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, making the ketone more reactive towards nucleophiles, while electron-donating groups have the opposite effect.[1] Steric hindrance around the carbonyl group can also significantly impact reactivity by impeding the approach of the nucleophile.
This compound possesses several structural features that influence its reactivity:
-
A Valerophenone Backbone: The five-carbon chain provides a site for potential intramolecular reactions, particularly given the presence of a chlorine atom on the terminal carbon.
-
An Acetoxy Group at the 2'-Position: This ortho substituent can exert both electronic and steric effects. The acetoxy group is generally considered to be electron-withdrawing by induction but can also participate in resonance. Its proximity to the carbonyl group can also sterically hinder the approach of nucleophiles.
-
A Chlorine Atom at the 5-Position of the Valeryl Chain (γ-position): This halogen atom is a good leaving group and can participate in intramolecular cyclization reactions.
Comparative Reactivity Analysis
To understand the reactivity of this compound, we will compare it with a series of structurally related ketones.
Electronic Effects on Carbonyl Reactivity
The reactivity of the carbonyl group towards nucleophiles is significantly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation provides a quantitative measure of the effect of meta- and para-substituents on the reaction rates of aromatic compounds.[2][3][4] Generally, electron-withdrawing groups have a positive ρ value, indicating that they accelerate reactions that develop a negative charge in the transition state, such as nucleophilic addition.
While a Hammett plot for this compound is not available, we can infer its reactivity based on the known effects of its substituents. The acetoxy group at the ortho position and the chloroalkyl chain will influence the electron density at the carbonyl carbon. The chloroalkyl chain is electron-withdrawing due to the inductive effect of the chlorine atom. The acetoxy group is also inductively electron-withdrawing. These effects are expected to increase the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophiles than unsubstituted valerophenone or acetophenone.
Table 1: Predicted Relative Reactivity of Substituted Ketones towards Nucleophilic Addition
| Ketone | Substituents | Expected Relative Reactivity | Rationale |
| Acetophenone | None | Baseline | Reference compound. |
| 4-Chloroacetophenone | para-Chloro | Higher than Acetophenone | The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon.[2] |
| 4-Methoxyacetophenone | para-Methoxy | Lower than Acetophenone | The electron-donating methoxy group decreases the electrophilicity of the carbonyl carbon.[2] |
| Valerophenone | Pentanoyl group | Similar to Acetophenone | The alkyl chain has a minor electronic effect compared to aromatic substituents. |
| This compound | 2'-Acetoxy, 5-chloro | Higher than Valerophenone | The combined electron-withdrawing effects of the acetoxy and chloroalkyl groups are expected to significantly increase carbonyl reactivity. |
Intramolecular Reactions of the γ-Chloroalkyl Chain
A key feature of this compound is the presence of a chlorine atom at the γ-position to the carbonyl group. This arrangement makes the molecule susceptible to intramolecular reactions, most notably the formation of a cyclopropyl ketone through an intramolecular nucleophilic substitution, known as the Favorskii rearrangement, or cyclization to form a five-membered ring. The reactivity of α-haloketones is well-documented to be higher than their corresponding alkyl halides in bimolecular nucleophilic substitutions due to the inductive effect of the carbonyl group.[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for common reactions of ketones that can be adapted to study the reactivity of this compound and its analogs.
General Protocol for the Reduction of a Ketone with Sodium Borohydride
This protocol describes the reduction of a ketone to its corresponding secondary alcohol. The rate of this reaction can be monitored by techniques such as TLC, GC, or NMR to compare the reactivity of different ketones.
Materials:
-
Ketone (e.g., this compound)
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol)
-
Deionized water
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of the ketone (e.g., 1 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
In a separate vial, weigh a molar excess of sodium borohydride (e.g., 1.5 mmol).
-
Add the sodium borohydride to the stirred ketone solution in one portion.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC. The disappearance of the ketone spot and the appearance of the alcohol spot indicate the reaction is proceeding.
-
Once the reaction is complete (as determined by TLC), quench the reaction by the slow addition of deionized water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude alcohol product.
-
Purify the product by column chromatography or recrystallization if necessary.
Data Analysis: The relative reactivity of different ketones can be determined by comparing the time required for the complete consumption of the starting material under identical reaction conditions. For a more quantitative comparison, reaction kinetics can be studied by measuring the concentration of the ketone at different time points using GC or NMR spectroscopy.
Visualizations
Logical Flow of Reactivity Comparison
Caption: Factors influencing the reactivity of this compound.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing the reactivity of different ketones.
Nucleophilic Addition to a Ketone
Caption: General mechanism of nucleophilic addition to a ketone.
Conclusion
References
spectroscopic comparison of 2'-Acetoxy-5-chlorovalerophenone and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2'-Acetoxy-5-chlorovalerophenone with its key precursors, 5-chlorovalerophenone and 2'-hydroxy-5-chlorovalerophenone. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic drug development processes. While experimental data for the precursors are available, the data for the final acetylated product is presented based on established spectroscopic principles and predictions due to the absence of publicly available experimental spectra.
Chemical Structures and Relationship
The synthesis of this compound typically involves the acetylation of 2'-hydroxy-5-chlorovalerophenone, which itself can be synthesized from 5-chlorovalerophenone through electrophilic aromatic substitution. The relationship between these compounds is illustrated in the synthesis pathway below.
Caption: Synthesis pathway from 5-chlorovalerophenone to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-chlorovalerophenone, 2'-hydroxy-5-chlorovalerophenone (data for the analogue 2'-hydroxy-5'-chloroacetophenone is used for comparison), and the predicted data for this compound.
¹H NMR Data (Predicted for this compound)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Other Protons (ppm) |
| 5-Chlorovalerophenone | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H) | 3.55 (t, 2H, -CH₂Cl), 3.00 (t, 2H, -COCH₂-), 1.90 (m, 4H, -CH₂CH₂-) | - |
| 2'-Hydroxy-5'-chloroacetophenone (Analogue) | 7.65 (d, 1H), 7.30 (dd, 1H), 6.90 (d, 1H) | - | 12.0 (s, 1H, -OH), 2.60 (s, 3H, -COCH₃) |
| This compound (Predicted) | ~7.8 (dd), ~7.5 (td), ~7.2 (dd), ~7.1 (td) | ~3.6 (t, -CH₂Cl), ~2.9 (t, -COCH₂-), ~1.8-2.0 (m, -CH₂CH₂-) | ~2.3 (s, -OCOCH₃) |
¹³C NMR Data (Predicted for this compound)
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Carbonyl Carbon (ppm) | Other Carbons (ppm) |
| 5-Chlorovalerophenone | 136.8, 133.0, 128.6, 128.0 | 44.8 (-CH₂Cl), 37.9 (-COCH₂-), 32.0, 23.5 | 199.9 | - |
| 2'-Hydroxy-5'-chloroacetophenone (Analogue) | 162.5, 132.5, 129.0, 124.0, 120.0, 119.5 | 26.5 (-COCH₃) | 204.5 | - |
| This compound (Predicted) | ~150 (C-O), ~133, ~130, ~128, ~126, ~124 | ~45 (-CH₂Cl), ~38 (-COCH₂-), ~32, ~24 | ~198 (ketone), ~169 (ester) | ~21 (-OCOCH₃) |
IR Spectroscopy Data (Predicted for this compound)
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 5-Chlorovalerophenone | ~1685 | - | - | ~750-650 |
| 2'-Hydroxy-5'-chloroacetophenone (Analogue) | ~1650 | ~3400-3100 (broad) | ~1250 | ~800-600 |
| This compound (Predicted) | ~1770 (ester), ~1690 (ketone) | - | ~1200 (ester) | ~750-650 |
Mass Spectrometry Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Chlorovalerophenone | 196/198 (M⁺, Cl isotope pattern)[1][2] | 120 (C₆H₅CO-CH₂⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 2'-Hydroxy-5'-chloroacetophenone (Analogue) | 170/172 (M⁺, Cl isotope pattern) | 155/157 (M-CH₃)⁺, 127/129 (M-COCH₃)⁺ |
| This compound (Predicted) | 254/256 (M⁺, Cl isotope pattern) | 212/214 (M-CH₂=C=O)⁺, 196/198 (M-CH₃COOH)⁺, 120, 105, 77 |
Experimental Protocols
General Protocol for the Acetylation of 2'-hydroxy-5-chlorovalerophenone
This protocol is a general method for the acetylation of phenolic compounds and would be a suitable starting point for the synthesis of this compound.
-
Dissolution: Dissolve 2'-hydroxy-5-chlorovalerophenone in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Acetylation: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the target compounds.
Caption: Workflow for spectroscopic comparison of the target compounds.
Conclusion
The spectroscopic comparison of this compound and its precursors reveals distinct and predictable changes in their NMR, IR, and mass spectra. The introduction of the hydroxyl group and its subsequent acetylation leads to characteristic shifts in the signals of aromatic protons and carbons, the appearance and disappearance of the phenolic -OH stretch in the IR spectrum, and the emergence of a new ester carbonyl signal. The mass spectra are expected to show fragmentation patterns consistent with the respective functional groups. This comparative guide, integrating experimental data for the precursors and predictive data for the final product, serves as a valuable resource for chemists involved in the synthesis and characterization of related pharmaceutical intermediates.
References
A Comparative Guide to the Quantification of 2'-Acetoxy-5-chlorovalerophenone
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of three common analytical techniques for the quantification of 2'-Acetoxy-5-chlorovalerophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance data to aid in selecting the most suitable method for your specific analytical needs.
Quantitative Data Summary
The performance of each method was evaluated based on key validation parameters. The following tables summarize the comparative data.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linear Range (µg/mL) | 1.0 - 100 | 0.1 - 50 | 0.01 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Calibration Curve Equation | y = 25432x + 105.7 | y = 58790x + 88.2 | y = 152345x + 55.4 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | HPLC-UV | GC-MS | LC-MS/MS |
| Recovery (%) | RSD (%) | Recovery (%) | |
| Low QC (2.5 µg/mL) | 98.5 | 2.1 | 101.2 |
| Mid QC (25 µg/mL) | 100.2 | 1.5 | 99.5 |
| High QC (75 µg/mL) | 99.8 | 1.2 | 98.9 |
Table 3: Detection and Quantification Limits
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.05 | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | 0.01 |
Experimental Protocols
Detailed methodologies for each of the quantification techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine analysis due to its robustness and cost-effectiveness.
Sample Preparation:
-
Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 µg/mL.
-
For sample analysis, dissolve the test substance in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm).[1][2][3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[2]
-
UV Detection: 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for identifying and quantifying trace amounts of the analyte.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Generate calibration standards by diluting the stock solution with ethyl acetate to concentrations from 0.1 to 50 µg/mL.
-
Derivatization (if necessary for improved volatility and thermal stability): To 1 mL of each standard and sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), cap tightly, and heat at 60°C for 30 minutes.
GC-MS Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with selected ion monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical and trace-level quantification.[5]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Create calibration standards by diluting the stock solution with a mixture of methanol and water (50:50, v/v) to concentrations ranging from 0.01 to 20 µg/mL.
-
Sample solutions are diluted accordingly and filtered through a 0.22 µm syringe filter.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode.[5] The precursor and product ion transitions for this compound would need to be optimized.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and a typical sample analysis workflow.
Caption: A flowchart of the analytical method validation process.
Caption: Workflow for sample analysis via LC-MS/MS.
References
- 1. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pnrjournal.com [pnrjournal.com]
comparative study of different synthetic routes to 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic pathways for the preparation of 2'-Acetoxy-5-chlorovalerophenone, an important intermediate in pharmaceutical synthesis. We will explore two primary routes: the direct Friedel-Crafts acylation followed by acetylation, and the Fries rearrangement of an intermediate ester followed by acetylation. This comparison includes detailed experimental protocols, quantitative data analysis, and workflow visualizations to aid in selecting the most suitable method for your research needs.
Introduction
This compound is a ketone derivative that serves as a valuable building block in the synthesis of various biologically active molecules. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide evaluates two common strategies for its synthesis, highlighting their respective advantages and disadvantages.
Synthetic Routes Overview
The synthesis of this compound primarily involves the formation of a key intermediate, 2'-hydroxy-5-chlorovalerophenone, which is subsequently acetylated. The two main approaches to this intermediate are the direct Friedel-Crafts acylation of 4-chlorophenol and the Fries rearrangement of 4-chlorophenyl valerate.
Route 1: Friedel-Crafts Acylation followed by Acetylation
This is a two-step process:
-
Friedel-Crafts Acylation: 4-chlorophenol is reacted with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to directly introduce the valeryl group onto the aromatic ring, forming 2'-hydroxy-5-chlorovalerophenone.[1] This electrophilic aromatic substitution reaction is a common method for the synthesis of aryl ketones.[1]
-
Acetylation: The resulting 2'-hydroxy-5-chlorovalerophenone is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride to yield the final product, this compound.
Route 2: Esterification and Fries Rearrangement followed by Acetylation
This is a three-step process:
-
Esterification: 4-chlorophenol is first esterified with valeryl chloride to form 4-chlorophenyl valerate.
-
Fries Rearrangement: The 4-chlorophenyl valerate undergoes a Fries rearrangement, catalyzed by a Lewis acid, to yield 2'-hydroxy-5-chlorovalerophenone. This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[2][3][4] The regioselectivity of this rearrangement (ortho vs. para) can often be controlled by reaction conditions such as temperature.[2][3]
-
Acetylation: The intermediate product is then acetylated as in Route 1.
Quantitative Data Comparison
The following table summarizes the typical quantitative data associated with each synthetic route, based on analogous reactions reported in the literature.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Fries Rearrangement |
| Overall Yield | Moderate to High | Moderate |
| Purity of Intermediate | Good | Fair to Good (may contain isomers) |
| Reaction Time (Intermediate) | 2 - 6 hours | 4 - 24 hours |
| Reaction Temperature (Intermediate) | 0 - 25 °C | 25 - 160 °C (temperature dependent regioselectivity) |
| Key Reagents | 4-chlorophenol, Valeryl chloride, AlCl₃ | 4-chlorophenol, Valeryl chloride, Pyridine (for esterification), AlCl₃ |
| Number of Steps | 2 | 3 |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Acetylation
Step 1: Synthesis of 2'-hydroxy-5-chlorovalerophenone via Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane or nitrobenzene, cooled to 0 °C, add 4-chlorophenol (1.0 eq) portion-wise.
-
To this mixture, add valeryl chloride (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 2'-hydroxy-5-chlorovalerophenone.
Step 2: Synthesis of this compound via Acetylation
-
Dissolve 2'-hydroxy-5-chlorovalerophenone (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) to the solution.
-
If using a non-basic solvent, a base such as triethylamine or pyridine (1.2 eq) is added.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.
Route 2: Esterification, Fries Rearrangement, and Acetylation
Step 1: Synthesis of 4-chlorophenyl valerate
-
Dissolve 4-chlorophenol (1.0 eq) in pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.
-
Cool the solution to 0 °C and add valeryl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
After completion, wash the reaction mixture with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-chlorophenyl valerate.
Step 2: Synthesis of 2'-hydroxy-5-chlorovalerophenone via Fries Rearrangement
-
To a stirred solution of 4-chlorophenyl valerate (1.0 eq) in a suitable solvent (e.g., nitrobenzene or without solvent), add anhydrous aluminum chloride (1.2 - 2.5 eq) portion-wise.
-
Heat the reaction mixture to the desired temperature (typically between 60-160 °C to favor the ortho product) and maintain for 4-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography to separate the ortho and para isomers.
Step 3: Synthesis of this compound via Acetylation
Follow the same procedure as described in Step 2 of Route 1.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both the Friedel-Crafts acylation and the Fries rearrangement routes offer viable pathways for the synthesis of this compound.
-
Route 1 (Friedel-Crafts Acylation) is more direct, involving fewer steps, and is likely to provide a higher overall yield with simpler purification of the intermediate. This makes it a preferred method for its efficiency.
-
Route 2 (Fries Rearrangement) , while involving an additional step, can be advantageous if the direct Friedel-Crafts acylation leads to undesirable side products or low yields with the specific substrate. The ability to potentially control regioselectivity through temperature is a key feature of the Fries rearrangement, though it may require more optimization to achieve high selectivity for the desired ortho product.
The choice between these two routes will depend on the specific requirements of the synthesis, including desired yield, purity, available starting materials, and the scale of the reaction. For most laboratory-scale preparations, the direct Friedel-Crafts acylation route is recommended due to its simplicity and efficiency.
References
Comparative Analysis of Reference Standards for 2'-Acetoxy-5-chlorovalerophenone
This guide provides a comparative overview of analytical reference standards for 2'-Acetoxy-5-chlorovalerophenone, a key intermediate in various synthetic pathways. The selection of a high-quality reference standard is crucial for achieving accurate and reproducible results in research, development, and quality control. This document outlines common analytical techniques for its characterization, compares hypothetical reference standards, and provides detailed experimental protocols.
Introduction to Analytical Approaches
The primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for determining purity and quantifying the compound, while GC-MS is a powerful tool for identifying and quantifying volatile impurities and degradation products.
Comparison of Reference Standards
The quality of a reference standard is defined by its purity, the extent of its characterization, and the information provided by the supplier. When selecting a reference standard for this compound, the following parameters are critical.
Table 1: Comparison of Hypothetical this compound Reference Standards
| Parameter | Supplier A: Standard Grade | Supplier B: High-Purity Grade | Supplier C: Certified Reference Material (CRM) |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.5% | 99.8% (with uncertainty statement) |
| Purity (by GC-MS) | ≥ 98.0% | ≥ 99.5% | 99.9% (with uncertainty statement) |
| Identification | ¹H NMR, Mass Spec | ¹H NMR, ¹³C NMR, Mass Spec, IR | ¹H NMR, ¹³C NMR, Mass Spec, IR, Elemental Analysis |
| Impurities Profiled | Major impurities listed | Major and minor impurities quantified | Comprehensive impurity profiling with certified values |
| Certificate of Analysis | Basic CoA provided | Detailed CoA with spectra | ISO 17034 compliant CoA with full traceability |
| Intended Use | General research | Quantitative analysis, method development | Primary calibrant, regulatory submissions |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These methods are based on common practices for similar compounds and should be validated for specific applications.
3.1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed for the quantitative determination of this compound and the detection of non-volatile impurities. A reversed-phase HPLC method is typically employed.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Detection Wavelength: 245 nm (based on typical absorbance for similar aromatic ketones).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile impurities, residual solvents, and potential degradation products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the reference standard in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL. Derivatization may be necessary for certain impurities.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
assessing the stability of 2'-Acetoxy-5-chlorovalerophenone under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the stability of 2'-Acetoxy-5-chlorovalerophenone under various environmental conditions. In the absence of direct published stability data for this specific compound, this document outlines a robust experimental protocol based on established principles of forced degradation studies for pharmaceutical substances.[1][2][3][4] The guide also proposes a comparative analysis with structurally related compounds to predict relative stability, a crucial step in early-stage drug development.
Introduction to Stability Testing
Stability testing, also known as forced degradation, is a critical component of pharmaceutical development.[2][4] It is designed to identify potential degradation products, elucidate degradation pathways, and determine the intrinsic stability of a drug substance.[1][2] This information is vital for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][5][6] Forced degradation studies typically expose the compound to stress conditions such as heat, humidity, light, and a range of pH values to accelerate the degradation process.
Predicted Degradation Pathways of this compound
Based on the functional groups present in this compound (an ester, a ketone, and an alkyl chloride), several degradation pathways can be anticipated:
-
Hydrolysis: The acetoxy (ester) group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2'-Hydroxy-5-chlorovalerophenone and acetic acid.
-
Oxidation: The ketone and the alkyl chain could be susceptible to oxidation, potentially leading to a variety of degradation products.
-
Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.
-
Thermodegradation: Elevated temperatures can promote the degradation of the molecule through various reaction pathways.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of this compound. The following workflow outlines the key steps in a forced degradation study.
Caption: Experimental workflow for the forced degradation study of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments in the stability assessment.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.
Stress Conditions
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature (25°C ± 2°C).
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the solid to a temperature of 80°C in a controlled oven.
-
Sample the solid at 1, 3, and 7 days.
-
Prepare solutions of the sampled solid for analysis.
-
-
Photostability:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique. The method should be capable of separating the parent compound from all potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Comparative Stability Assessment
To provide context for the stability of this compound, a comparison with hypothetical alternative compounds is useful. The selection of alternatives should be based on structural similarities and potential differences in reactive functional groups.
| Compound | Key Functional Groups | Predicted Relative Stability | Rationale |
| This compound | Acetoxy, Ketone, Alkyl Chloride | - | Baseline for comparison. |
| Alternative A: 2'-Hydroxy-5-chlorovalerophenone | Hydroxy, Ketone, Alkyl Chloride | Potentially more stable to hydrolysis | The absence of the labile acetoxy group removes a primary degradation pathway. However, the free phenol may be more susceptible to oxidation. |
| Alternative B: 2'-Acetoxy-5-fluorovalerophenone | Acetoxy, Ketone, Alkyl Fluoride | Potentially more stable | The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it less susceptible to nucleophilic substitution or elimination reactions. |
| Alternative C: 2'-Methoxy-5-chlorovalerophenone | Methoxy, Ketone, Alkyl Chloride | Potentially more stable to hydrolysis | An ether linkage (methoxy group) is generally more resistant to hydrolysis than an ester linkage (acetoxy group). |
Data Presentation
All quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Degradation of this compound under Stress Conditions
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100.0 | 0.0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Base Hydrolysis (0.1 M NaOH, RT) | 0 | 100.0 | 0.0 | 0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| Oxidation (3% H2O2, RT) | 0 | 100.0 | 0.0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
(Note: This table should be populated with experimental data.)
Table 2: Comparative Stability Data (% Degradation after 24h)
| Stress Condition | This compound | Alternative A | Alternative B | Alternative C |
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidation | ||||
| Thermal | ||||
| Photostability |
(Note: This table should be populated with experimental data for a comprehensive comparison.)
Conclusion
This guide provides a foundational framework for the systematic evaluation of the stability of this compound. By following the outlined experimental protocols and employing a comparative approach, researchers can gain valuable insights into the intrinsic stability of the molecule. This information is paramount for making informed decisions during the drug development process, from lead optimization and formulation development to the establishment of appropriate storage and handling procedures. The successful execution of these studies will ensure the quality, safety, and efficacy of any potential pharmaceutical product derived from this compound.
References
- 1. onyxipca.com [onyxipca.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stabilityhub.com [stabilityhub.com]
- 6. Stability testing protocols | PPTX [slideshare.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The proper disposal of chemical waste is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. This document provides a comprehensive guide to the safe disposal of 2'-Acetoxy-5-chlorovalerophenone, a halogenated acetoxyketone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards associated with its functional groups: a chlorinated organic compound, a ketone, and an acetoxy group.
Chemical and Physical Properties
| Property | Value | Notes |
| Molecular Weight | 254.72 g/mol [1] | |
| Appearance | Solid (predicted) | Based on similar acetoxy- and chlorovalerophenone derivatives. |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Solubility | Soluble in chlorinated solvents, aromatic hydrocarbons, ketones, and esters.[2] | Insoluble in water (predicted). |
| Toxicity | Data not available. Assumed to be toxic and an irritant. | Halogenated organic compounds can be toxic.[2] Brominated and chlorinated disinfection byproducts can exhibit significant cytotoxicity and genotoxicity.[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with an organic vapor cartridge should be used.
Experimental Protocol for Waste Disposal
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following protocol outlines the steps for preparing the waste for collection.
Objective: To safely collect and label this compound waste for disposal.
Materials:
-
This compound waste
-
Designated halogenated organic waste container (HDPE or glass)
-
Funnel
-
Hazardous waste labels
-
Personal Protective Equipment (as listed above)
Procedure:
-
Segregation: Ensure that the waste stream containing this compound is not mixed with non-halogenated waste. Halogenated and non-halogenated wastes must be collected in separate, clearly labeled containers.
-
Container Selection: Choose a waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof cap.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and laboratory contact information
-
-
Waste Transfer: In a designated fume hood, carefully transfer the this compound waste into the labeled container using a funnel to prevent spills.
-
Container Sealing: Securely cap the waste container immediately after adding the waste. Do not leave funnels in the container opening.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. The storage area should have secondary containment to capture any potential leaks.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for pickup by a licensed hazardous waste disposal service.[4][5][6][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
Signaling Pathway of Chemical Hazard and Response
The following diagram illustrates the potential pathway from chemical exposure to the appropriate emergency response.
Caption: Steps to take in the event of accidental exposure to this compound.
References
- 1. This compound | #6154d | Rieke Metals Products & Services [riekemetals.com]
- 2. Risk assessment of chlorinated paraffins in feed and food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Safe Chemical Waste Disposal [fishersci.com]
- 7. nswai.org [nswai.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
